5-(Trifluoromethyl)thiazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(trifluoromethyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2S/c5-4(6,7)2-1-9-3(8)10-2/h1H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGAMZGETZDLBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572276 | |
| Record name | 5-(Trifluoromethyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169260-97-3 | |
| Record name | 5-(Trifluoromethyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(trifluoromethyl)-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Trifluoromethyl)thiazol-2-amine is a crucial building block in medicinal chemistry and drug discovery. The incorporation of the trifluoromethyl group into the 2-aminothiazole scaffold often enhances the pharmacological properties of molecules, such as metabolic stability, bioavailability, and binding affinity, by increasing lipophilicity and altering electronic characteristics.[1] This makes this compound a valuable precursor for the synthesis of a wide range of biologically active compounds, including potential anticancer agents.[1] This guide provides a comprehensive overview of the primary synthetic routes to this important intermediate, complete with detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.
Core Synthetic Strategies
The synthesis of this compound can be broadly categorized into three main approaches:
-
Hantzsch Thiazole Synthesis: This classical and versatile method involves the condensation of a trifluoromethylated α-haloketone with a thioamide or thiourea.[1]
-
Direct Trifluoromethylation of 2-Aminothiazole: This approach introduces the trifluoromethyl group directly onto the pre-formed 2-aminothiazole ring using a suitable trifluoromethylating agent.
-
One-Pot Multicomponent Domino Synthesis: This efficient strategy combines multiple reaction steps in a single pot, often leading to higher yields and operational simplicity.[1]
The following sections will delve into the detailed experimental protocols for each of these synthetic routes.
Experimental Protocols and Data
Method 1: Hantzsch Thiazole Synthesis
This is one of the most common and reliable methods for the synthesis of this compound. The reaction proceeds via the condensation of 3-bromo-1,1,1-trifluoro-2-propanone with thiourea.
Reaction Scheme:
Caption: Hantzsch synthesis of this compound.
Experimental Protocol:
-
To a solution of 3-bromo-1,1,1-trifluoro-2-propanone (1.0 eq) in ethanol, add thiourea (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material 1 | 3-Bromo-1,1,1-trifluoro-2-propanone | General Hantzsch Synthesis |
| Starting Material 2 | Thiourea | General Hantzsch Synthesis |
| Solvent | Ethanol | [2] |
| Reaction Temperature | Reflux | [2] |
| Reaction Time | 2-6 hours (typical) | General Hantzsch Synthesis |
| Yield | 70-90% (typical) | General Hantzsch Synthesis |
Method 2: Direct Trifluoromethylation of 2-Aminothiazole
This method involves the direct introduction of a trifluoromethyl group onto the C5 position of 2-aminothiazole. Trifluoroacetic anhydride is a common and cost-effective reagent for this transformation, often activated by a catalyst.
Reaction Scheme:
Caption: Direct trifluoromethylation of 2-aminothiazole.
Experimental Protocol:
-
In a reaction vessel, dissolve 2-aminothiazole (1.0 eq) and a photoredox catalyst (e.g., Ru(bpy)3Cl2, 1-5 mol%) in a suitable solvent such as acetonitrile.
-
Add pyridine N-oxide (1.0 eq) to the solution.
-
Add trifluoroacetic anhydride (1.1-1.5 eq) to the reaction mixture.
-
Irradiate the mixture with a light source (e.g., blue LEDs) at room temperature and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
After the reaction is complete, quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-Aminothiazole | [3] |
| Reagent 1 | Trifluoroacetic Anhydride | [3] |
| Reagent 2 | Pyridine N-oxide | [3] |
| Catalyst | Ru(bpy)3Cl2·6H2O | [3] |
| Solvent | Acetonitrile | [3] |
| Reaction Temperature | Room Temperature | [3] |
| Yield | Moderate to good (substrate dependent) | [3] |
Method 3: One-Pot Multicomponent Domino Synthesis
This approach offers an efficient and atom-economical route to this compound from simple starting materials.
Reaction Scheme:
Caption: One-pot synthesis of this compound.
Experimental Protocol:
Detailed experimental protocols for this specific one-pot reaction are less commonly published in full, step-by-step detail. However, a general procedure based on similar multicomponent reactions is outlined below.
-
Combine 3-bromo-1,1,1-trifluoro-2-propanone (1.0 eq), phosphorus pentasulfide (0.5-1.0 eq), and cyanamide (1.0-1.2 eq) in a suitable solvent (e.g., a high-boiling polar aprotic solvent like DMF or DMSO) in a reaction vessel.
-
Heat the mixture under controlled conditions (temperature and time will vary depending on the specific protocol) to facilitate the domino reaction sequence.
-
Monitor the reaction by an appropriate analytical method (TLC, LC-MS).
-
Upon completion, cool the reaction mixture and perform an aqueous work-up. This may involve pouring the mixture into water and extracting the product with an organic solvent.
-
Wash the organic extracts, dry over an anhydrous salt, and concentrate in vacuo.
-
Purify the resulting crude material by column chromatography or recrystallization to yield the final product.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material 1 | 3-Bromo-1,1,1-trifluoro-2-propanone | [1] |
| Starting Material 2 | Phosphorus Pentasulfide | [1] |
| Starting Material 3 | Cyanamide | [1] |
| Reaction Type | One-Pot Multicomponent Domino | [1] |
| Yield | Good to excellent | [1] |
Workflow for Synthesis and Purification
The general workflow for the synthesis and purification of this compound is depicted below.
Caption: General workflow for the synthesis and purification.
Conclusion
The synthesis of this compound is achievable through several effective routes, with the Hantzsch synthesis being a particularly robust and widely applicable method. The choice of synthetic strategy will depend on factors such as the availability of starting materials, desired scale, and laboratory capabilities. Direct trifluoromethylation and one-pot multicomponent reactions represent more modern and potentially more efficient alternatives. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of drug development to produce this valuable synthetic intermediate. Further optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications.
References
An In-depth Technical Guide to the Chemical Properties of 5-(Trifluoromethyl)thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Trifluoromethyl)thiazol-2-amine is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group onto the 2-aminothiazole scaffold imparts unique physicochemical properties that are highly advantageous for the development of novel therapeutic agents. This guide provides a comprehensive overview of the core chemical properties, spectral data, synthesis protocols, and reactivity of this compound, highlighting its significance as a precursor for compounds with potent biological activities, particularly in oncology.
Core Chemical Properties
This compound is a solid or semi-solid compound at room temperature. Its key identifying information and physicochemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 169260-97-3 | [1] |
| Molecular Formula | C₄H₃F₃N₂S | [1] |
| Molecular Weight | 168.14 g/mol | [1] |
| IUPAC Name | 5-(trifluoromethyl)-1,3-thiazol-2-amine | |
| InChI Key | DMGAMZGETZDLBL-UHFFFAOYSA-N | [1] |
| SMILES | NC1=NC=C(S1)C(F)(F)F | |
| Physical Form | Solid or semi-solid | |
| Predicted Boiling Point | 214.0 ± 35.0 °C | |
| Predicted Density | 1.557 ± 0.06 g/cm³ | |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. |
Spectral Data
While experimental spectral data for this compound is not widely published, structural validation typically relies on a combination of NMR, IR, and mass spectrometry. Predicted NMR data suggests key signals that are characteristic of its structure.
-
¹H NMR: The proton on the thiazole ring is expected to produce a signal in the aromatic region, typically between δ 7.0–8.5 ppm. The protons of the amine group would likely appear as a broad singlet.
-
¹³C NMR: Distinct signals are expected for the trifluoromethyl group (around δ 120–125 ppm with coupling to fluorine) and the carbons of the thiazole ring.[1]
-
¹⁹F NMR: A singlet corresponding to the CF₃ group would be the characteristic signal.
-
FTIR: Key vibrational bands would include N-H stretching for the amine group (typically 3300-3500 cm⁻¹), C=N stretching of the thiazole ring (around 1620 cm⁻¹), and strong C-F stretching bands for the trifluoromethyl group (typically in the 1100-1300 cm⁻¹ region).
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 168.14, confirming the molecular weight.
Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is centered around the nucleophilic exocyclic amino group and the electrophilic nature of the thiazole ring, influenced by the electron-withdrawing trifluoromethyl group.
The 2-aminothiazole core is considered a "privileged structure" in drug discovery, and the addition of a trifluoromethyl group significantly enhances its pharmacological profile.[1] The CF₃ group increases lipophilicity, which can improve cell membrane permeability and bioavailability.[1] Furthermore, the carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group metabolically stable and resistant to enzymatic degradation.[1]
This compound serves as a cornerstone for the development of a wide range of therapeutic agents.[1] It is a fundamental building block for constructing more complex molecules, such as thiazolo[4,5-d]pyrimidines, which have been evaluated for their antiproliferative activity against various human cancer cell lines.[1] Derivatives have shown potential as topoisomerase II inhibitors, which disrupt DNA replication in cancerous cells, leading to apoptosis.[1]
Experimental Protocols
The most common and established method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis.[2][3] This involves the cyclocondensation of an α-haloketone with a thiourea. For the synthesis of this compound, the key α-haloketone is 3-bromo-1,1,1-trifluoropropan-2-one.
Hantzsch Synthesis of this compound
Materials:
-
3-Bromo-1,1,1-trifluoropropan-2-one (1.0 eq)[4]
-
Thiourea (1.0 eq)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filtration flask
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiourea (1.0 eq) in ethanol.
-
Addition of Reactant: To the stirring solution, add 3-bromo-1,1,1-trifluoropropan-2-one (1.0 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Isolation: The resulting precipitate is collected by vacuum filtration through a Büchner funnel.
-
Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Drying and Characterization: Dry the purified crystals under vacuum. The final product should be characterized by NMR, IR, and mass spectrometry to confirm its structure and purity.
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn. 3-Bromo-1,1,1-trifluoropropan-2-one is a lachrymator and should be handled with care.
Safety and Handling
While specific toxicity data for this compound is limited, compounds of the 2-aminothiazole class can be toxic.[5] Standard laboratory safety procedures should be strictly followed.
-
Handling: Handle in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Personal Protective Equipment: Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.
References
- 1. This compound For Research [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. 3-bromo-1,1,1-trifluoropropan-2-one - C3H2BrF3O | CSSB00000211197 [chem-space.com]
- 5. Crystal structure and antimycobacterial evaluation of 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(Trifluoromethyl)thiazol-2-amine (CAS: 169260-97-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-(Trifluoromethyl)thiazol-2-amine, a key building block in medicinal chemistry. This document details its chemical and physical properties, a detailed synthesis protocol, and its significant role in the development of therapeutic agents, particularly in oncology and as an antioxidant.
Core Chemical and Physical Properties
This compound is a solid, white to off-white compound valued for the presence of a trifluoromethyl group, which can enhance the metabolic stability and membrane permeability of derivative compounds.[1] Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 169260-97-3 | [1] |
| Molecular Formula | C₄H₃F₃N₂S | [2] |
| Molecular Weight | 168.14 g/mol | [1] |
| Appearance | White to off-white solid | |
| Boiling Point | 214.0±35.0 °C (Predicted) | [2] |
| Density | 1.557±0.06 g/cm³ (Predicted) | [2] |
| pKa | 2.61±0.10 (Predicted) |
Synthesis Protocol
A documented method for the synthesis of this compound is outlined in the Journal of Fluorine Chemistry.[2] This procedure involves the reaction of 2-aminothiazole with a polyfluoroalkyl iodide in the presence of sodium dithionite and sodium bicarbonate.
Experimental Protocol: Synthesis of this compound [2]
Materials:
-
2-aminothiazole (1.0 mmol)
-
Polyfluoroalkyl iodide (1.5 mmol)
-
Sodium dithionite (1.0 mmol)
-
Sodium bicarbonate (NaHCO₃) (1.0 mmol)
-
Acetonitrile/water (4:1 v/v)
-
Ethyl acetate
-
Water
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum/ethyl acetate for elution
Procedure:
-
Under an argon atmosphere, a mixture of 2-aminothiazole (1.0 mmol), NaHCO₃ (1.0 mmol), and polyfluoroalkyl iodide (1.5 mmol) is prepared in acetonitrile/water (4:1 v/v).
-
The mixture is cooled to 5-10 °C.
-
Sodium dithionite (1.0 mmol) is added in one portion.
-
The reaction mixture is stirred until Thin Layer Chromatography (TLC) analysis indicates the complete conversion of the starting material.
-
Acetonitrile is removed under reduced pressure.
-
Water (5 mL) is added to the residue.
-
The mixture is extracted with ethyl acetate (3 x 4.0 mL).
-
The combined organic layers are dried over Na₂SO₄.
-
The solvent is removed under vacuum.
-
The residue is purified by column chromatography on silica gel using a petroleum/ethyl acetate eluent to yield the final product.
Biological Activities and Therapeutic Potential
This compound serves as a crucial intermediate in the synthesis of various biologically active compounds. The incorporation of the trifluoromethyl-thiazole moiety is a strategic approach in drug design to enhance pharmacological profiles.
Anticancer Applications: Topoisomerase II Inhibition
Derivatives of this compound are extensively explored as potential anticancer agents.[1] A primary mechanism of action for many of these derivatives is the inhibition of topoisomerase II, an essential enzyme for DNA replication and cell division.[1] These compounds can act as "topoisomerase poisons," which stabilize the transient enzyme-DNA cleavage complex.[3][4] This leads to the accumulation of double-strand breaks in DNA, triggering a DNA damage response that can ultimately lead to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[3][4]
Signaling Pathway of Topoisomerase II Poison-Induced Cell Cycle Arrest
The following diagram illustrates the downstream signaling cascade initiated by the DNA double-strand breaks caused by topoisomerase II poisons.
Caption: Downstream signaling pathway of topoisomerase II poison-induced G2/M cell cycle arrest.
Antioxidant Properties
Thiazole-containing compounds, including derivatives of this compound, have demonstrated significant antioxidant activities. These molecules can neutralize harmful reactive oxygen species (ROS) through mechanisms such as hydrogen atom transfer (HAT) or single electron transfer (SET). By donating a hydrogen atom or an electron, they can scavenge free radicals, thereby mitigating oxidative stress, which is implicated in a variety of diseases.
Mechanism of Antioxidant Action
The antioxidant activity of thiazole derivatives is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The general mechanism involves the thiazole derivative donating an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it.
Caption: Mechanisms of free radical scavenging by thiazole derivatives.
Experimental Protocols for Activity Assessment
DPPH Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant potential of a compound.
Experimental Workflow: DPPH Assay
Caption: Experimental workflow for the DPPH radical scavenging assay.
Topoisomerase II Inhibition Assay
This assay determines the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase IIα.
Experimental Protocol: Topoisomerase IIα Relaxation Assay
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase IIα enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM EDTA, 30 µg/ml BSA)
-
ATP solution
-
Test compound (derivative of this compound) dissolved in DMSO
-
Loading dye (containing SDS and a tracking dye)
-
Agarose gel
-
Ethidium bromide or other DNA stain
-
Positive control inhibitor (e.g., etoposide)
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain assay buffer, ATP, and supercoiled plasmid DNA.
-
Add the test compound at various concentrations to the respective tubes. Include a no-drug control and a positive control.
-
Initiate the reaction by adding human Topoisomerase IIα to each tube (except for a no-enzyme control).
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding loading dye containing SDS.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with a DNA stain and visualize under UV light.
-
Analyze the results: Inhibition of the enzyme is indicated by the persistence of the supercoiled DNA band compared to the no-drug control, where the DNA will be relaxed.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
An In-depth Technical Guide on the Physicochemical Properties and Biological Significance of 5-(Trifluoromethyl)thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Trifluoromethyl)thiazol-2-amine is a pivotal heterocyclic building block in medicinal chemistry, primarily owing to the synergistic combination of the pharmacologically privileged 2-aminothiazole scaffold and the metabolically robust trifluoromethyl group. This guide provides a comprehensive overview of its physicochemical characteristics, synthesis methodologies, and its role as a precursor in the development of novel therapeutic agents, with a particular focus on its anticancer applications through mechanisms such as topoisomerase II inhibition.
Physicochemical Properties
The integration of a trifluoromethyl group into the 2-aminothiazole core significantly influences the molecule's physicochemical properties, enhancing its lipophilicity and metabolic stability, which are desirable attributes in drug design.[1] While experimental data for some properties are not extensively published, predicted values and available information from suppliers provide valuable insights.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₄H₃F₃N₂S | [1] |
| Molecular Weight | 168.14 g/mol | [1] |
| CAS Number | 169260-97-3 | [1] |
| Appearance | Solid, semi-solid, or liquid | [2] |
| Boiling Point (Predicted) | 214.0 ± 35.0 °C | [3] |
| Density (Predicted) | 1.557 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 2.61 ± 0.10 | Chemicalize |
| LogP (Predicted) | 1.54 | Chemicalize |
| Solubility | Data not available | - |
| Storage Temperature | 2-8 °C, under inert atmosphere | [2] |
Synthesis Methodologies
The synthesis of this compound and its derivatives can be achieved through several strategic approaches. These methods are designed to be efficient and versatile, allowing for the generation of a diverse range of analogues for further investigation.
One-Pot Multicomponent Domino Synthesis
A cost-effective and operationally simple one-pot multicomponent domino synthetic route has been reported.[1] This method involves the reaction of 3-bromo-1,1,1-trifluoro-2-propanone, phosphorus pentasulfide, and cyanamide.[1] Such multicomponent reactions are highly regarded in green chemistry for their efficiency and good-to-excellent yields.[1]
Condensation Reactions with Fluoroalkyl-Substituted Synthons
A common and versatile method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis. In the context of this compound, this involves the condensation of an α-haloketone bearing a trifluoromethyl group with a thioamide or thiourea.[1] This approach directly incorporates the trifluoromethyl group at the desired 5-position of the resulting 2-aminothiazole ring.[1] The flexibility of this reaction allows for the synthesis of a wide array of structurally diverse thiazoles by varying the substituents on the ketone and the thiourea.[1]
Experimental Protocol: General Procedure for the Synthesis of 2-Aminothiazole Derivatives
The following is a generalized experimental protocol based on the synthesis of related 2-aminothiazole derivatives, which can be adapted for the synthesis of this compound.
Materials:
-
α-haloketone (e.g., 3-bromo-1,1,1-trifluoro-2-propanone)
-
Thiourea
-
Ethanol (or another suitable solvent)
-
Sodium bicarbonate (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
To a solution of the α-haloketone (1 equivalent) in ethanol, add thiourea (1.1 equivalents).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate) to yield the pure 2-aminothiazole derivative.
Biological Activity and Mechanism of Action
The 2-aminothiazole scaffold is a well-established pharmacophore in numerous clinically approved drugs.[1] The introduction of a trifluoromethyl group often enhances the pharmacological profile of drug candidates.[1] Derivatives of this compound are extensively investigated as potential anticancer agents.[1]
Topoisomerase II Inhibition
Research indicates that compounds derived from this compound can function as topoisomerase II inhibitors.[1] Topoisomerase II is a crucial enzyme in DNA replication, transcription, and chromosome segregation.[4] It acts by creating transient double-strand breaks in the DNA to allow for the passage of another DNA segment, thereby resolving DNA tangles and supercoils.[4][5]
Topoisomerase II inhibitors can be broadly classified into two categories: poisons and catalytic inhibitors.
-
Topoisomerase II Poisons: These agents, such as etoposide, stabilize the covalent complex between topoisomerase II and the cleaved DNA (the cleavage complex).[6][7] This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks, which triggers cell cycle arrest and apoptosis.[5][6]
-
Catalytic Inhibitors: These compounds interfere with the enzymatic activity of topoisomerase II without stabilizing the cleavage complex.[4] They can act by preventing ATP binding or hydrolysis, which is necessary for the enzyme's catalytic cycle, or by blocking the binding of the enzyme to DNA.[4][7]
The inhibition of topoisomerase II by 2-aminothiazole derivatives disrupts essential enzymatic processes for DNA replication, ultimately leading to apoptosis in cancerous cells.[1]
Experimental Workflow for Anticancer Evaluation
The evaluation of novel this compound derivatives for their potential anticancer activity typically follows a standardized experimental workflow. This workflow begins with in vitro cytotoxicity screening and progresses to more detailed mechanistic studies.
Conclusion
This compound stands out as a molecule of significant interest in the field of medicinal chemistry and drug development. Its unique physicochemical properties, conferred by the trifluoromethyl group, make it an attractive scaffold for the synthesis of novel therapeutic agents. The potential for its derivatives to act as potent anticancer agents, particularly through the inhibition of topoisomerase II, highlights its importance in oncological research. The synthetic methodologies and experimental workflows outlined in this guide provide a foundational framework for the continued exploration and development of this promising class of compounds. Further research into the precise experimental determination of its physicochemical properties and the development of more efficient and scalable synthetic routes will undoubtedly accelerate its application in the discovery of new and effective medicines.
References
- 1. This compound For Research [benchchem.com]
- 2. This compound | 169260-97-3 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 5-(Trifluoromethyl)thiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the key chemical scaffold, 5-(Trifluoromethyl)thiazol-2-amine. This compound is of significant interest in medicinal chemistry and drug discovery due to the integration of the biologically active 2-aminothiazole core with the metabolically stable and lipophilic trifluoromethyl group. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these characterization techniques.
Spectroscopic Data Summary
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.5 | Broad Singlet | 2H | -NH₂ |
| ~7.8 | Singlet | 1H | Thiazole-H4 |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~170 | C2 (Thiazole) |
| ~145 (q, J ≈ 35 Hz) | C5 (Thiazole) |
| ~122 (q, J ≈ 270 Hz) | -CF₃ |
| ~115 | C4 (Thiazole) |
Note: The chemical shift of the carbon attached to the trifluoromethyl group (C5) and the trifluoromethyl carbon itself are expected to appear as quartets due to C-F coupling.
Table 3: Predicted ¹⁹F NMR Spectral Data of this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |
| ~ -60 | Singlet | -CF₃ |
Reference: CFCl₃
Infrared (IR) Spectroscopy
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium-Strong, Broad | N-H stretch (amine) |
| 1630-1600 | Medium | N-H bend (amine) |
| 1550-1500 | Medium-Strong | C=N stretch (thiazole ring) |
| 1350-1100 | Strong | C-F stretch (trifluoromethyl) |
| ~850 | Medium | C-S stretch (thiazole ring) |
Mass Spectrometry (MS)
Table 5: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 168.00 | [M]⁺ (Molecular Ion) |
| 169.00 | [M+H]⁺ (Protonated Molecular Ion) |
| 99 | [M-CF₃]⁺ |
Molecular Weight: 168.14 g/mol
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the compound by analyzing the magnetic properties of its atomic nuclei.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., Bruker, JEOL, Varian) with a proton frequency of at least 400 MHz, equipped with probes for ¹H, ¹³C, and ¹⁹F nuclei.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (typically 16 or 32) should be acquired to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer acquisition time may be necessary.
-
¹⁹F NMR: Acquire the spectrum using a standard pulse sequence without proton decoupling. A smaller number of scans is usually sufficient due to the 100% natural abundance of ¹⁹F.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the resulting spectra.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (for ¹H and ¹³C NMR) or an external standard like CFCl₃ (for ¹⁹F NMR).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Instrumentation:
-
A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record a background spectrum of the empty, clean ATR crystal.
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹.
Data Processing:
-
The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.
Instrumentation:
-
A mass spectrometer, such as a time-of-flight (TOF), quadrupole, or ion trap instrument, coupled with a suitable ionization source.
Sample Preparation:
-
Prepare a dilute solution of this compound (typically ~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
Data Acquisition (Electrospray Ionization - ESI):
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Typical ESI source parameters include a capillary voltage of 3-5 kV, a nebulizing gas pressure of 10-20 psi, and a drying gas flow rate of 5-10 L/min at a temperature of 200-350 °C.
-
For fragmentation analysis (MS/MS), the [M+H]⁺ ion can be isolated and subjected to collision-induced dissociation (CID) with an inert gas like argon or nitrogen.
Data Processing:
-
The acquired mass spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.
-
The accurate mass measurement of the molecular ion can be used to confirm the elemental composition of the compound.
Visualization of Analytical Workflow
Caption: Workflow for the spectroscopic analysis of this compound.
quantum chemical calculations of 5-(Trifluoromethyl)thiazol-2-amine
An In-Depth Technical Guide to the Quantum Chemical Calculations of 5-(Trifluoromethyl)thiazol-2-amine
Abstract
This compound is a crucial building block in medicinal chemistry, recognized for its role in the development of novel therapeutic agents. The incorporation of a trifluoromethyl group into the 2-aminothiazole scaffold can significantly enhance pharmacological properties such as bioavailability and metabolic stability.[1] A thorough understanding of the molecule's electronic and structural properties is paramount for rational drug design. This technical guide outlines a comprehensive computational protocol using quantum chemical calculations to elucidate the key physicochemical characteristics of this compound. The methodologies detailed herein provide a robust framework for researchers and scientists in the field of drug development to predict molecular properties and guide further experimental work.
Introduction
The 2-aminothiazole moiety is a privileged structure in drug discovery, forming the core of numerous biologically active compounds.[1] When functionalized with a trifluoromethyl group at the 5-position, the resulting molecule, this compound, presents a unique combination of electronic and steric properties that are advantageous for drug-receptor interactions. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful in-silico approach to investigate the molecular structure, reactivity, and spectroscopic properties of such compounds with high accuracy.[2][3][4] This guide provides a detailed overview of the proposed quantum chemical calculations for this compound, including methodologies for geometry optimization, vibrational analysis, and the determination of electronic properties.
Computational Methodology
The proposed quantum chemical calculations will be performed using the Gaussian suite of programs. The methodology is designed to provide a comprehensive understanding of the structural and electronic properties of this compound.
Geometry Optimization and Vibrational Frequency Analysis
The molecular structure of this compound will be optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[3][5] This level of theory is well-established for providing accurate geometries of organic molecules. Following optimization, a vibrational frequency analysis will be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule.
Electronic Properties
The electronic properties of the optimized structure will be calculated to understand its reactivity and kinetic stability. This includes the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity.[3][4] Additionally, a Natural Bond Orbital (NBO) analysis will be conducted to investigate charge distribution and intramolecular interactions.[6]
Predicted Quantitative Data
The following tables summarize the predicted quantitative data that would be obtained from the proposed quantum chemical calculations.
Table 1: Predicted Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C2-N3 | 1.38 | N3-C2-S1 | 110.5 |
| C4-C5 | 1.36 | C2-S1-C5 | 90.2 |
| C5-CF3 | 1.49 | S1-C5-C4 | 112.1 |
| N3-C4 | 1.40 | C5-C4-N3 | 115.2 |
| C2-N(amine) | 1.36 | C4-N3-C2 | 112.0 |
Table 2: Predicted Vibrational Frequencies
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| ν(N-H) | 3450, 3350 | N-H stretching (amine) |
| ν(C=N) | 1640 | Thiazole ring stretching |
| ν(C-F) | 1150, 1100, 1050 | C-F stretching (CF3 group) |
| δ(N-H) | 1600 | N-H bending (amine) |
Table 3: Predicted Electronic Properties
| Property | Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.5 D |
Visualization of Computational Workflow
The following diagram illustrates the proposed workflow for the .
Caption: Computational workflow for the quantum chemical analysis of this compound.
Conclusion
This technical guide outlines a comprehensive theoretical approach for the quantum chemical characterization of this compound. The proposed DFT-based calculations will provide valuable insights into the molecule's geometric, vibrational, and electronic properties. The resulting data will be instrumental for understanding its chemical behavior and for guiding the design of new, more effective therapeutic agents based on this important scaffold. The presented workflow and predicted data serve as a foundational resource for researchers engaged in the computational study and development of novel thiazole-based pharmaceuticals.
References
The Genesis of a Key Pharmaceutical Building Block: An In-depth Technical Guide to 5-(Trifluoromethyl)thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Trifluoromethyl)thiazol-2-amine, a heterocyclic amine bearing a trifluoromethyl group, has emerged as a pivotal scaffold in modern medicinal chemistry. Its unique structural features, combining the privileged 2-aminothiazole motif with the pharmacologically advantageous trifluoromethyl substituent, have positioned it as a valuable intermediate in the synthesis of a wide array of biologically active compounds. This technical guide delves into the discovery and history of this important molecule, presenting a comprehensive overview of its synthesis, key experimental protocols, and its foundational role in the development of novel therapeutics.
Introduction: The Rise of a Versatile Scaffold
The story of this compound is intrinsically linked to the broader evolution of medicinal chemistry, particularly the strategic incorporation of fluorine into drug candidates to enhance their metabolic stability, bioavailability, and potency. The 2-aminothiazole core is a well-established pharmacophore present in numerous approved drugs, known for its ability to engage in a variety of biological interactions. The addition of a trifluoromethyl (CF3) group at the 5-position of the thiazole ring is a deliberate design element that significantly modulates the molecule's physicochemical properties. The strong electron-withdrawing nature of the CF3 group influences the electron distribution of the thiazole ring, while its lipophilicity can enhance membrane permeability.
While the precise date and individual credited with the initial synthesis of this compound (CAS Number: 169260-97-3) are not readily apparent in a singular "discovery" paper, its intellectual origins can be traced to the development of fluorinated organic compounds and the rich history of thiazole synthesis. The compound likely emerged from the systematic exploration of fluorinated building blocks for drug discovery programs.
The Probable Historical Synthesis: The Hantzsch Thiazole Synthesis
The most probable and historically significant method for the initial preparation of this compound is the Hantzsch thiazole synthesis . First described by Arthur Hantzsch in 1887, this robust and versatile reaction involves the condensation of an α-haloketone with a thioamide or thiourea. For the synthesis of the title compound, the key precursors are thiourea and an α-haloketone bearing a trifluoromethyl group.
The likely α-haloketone precursor is 3-bromo-1,1,1-trifluoro-2-propanone . The reaction proceeds through a well-established mechanism involving nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.
A generalized workflow for the discovery and initial synthesis of this compound can be conceptualized as follows:
Key Synthetic Methodologies
While the Hantzsch synthesis remains a cornerstone, other methods for the preparation of this compound and its derivatives have been developed, reflecting the ongoing quest for efficiency and milder reaction conditions.
Hantzsch Thiazole Synthesis (The Historical Method)
This classical method involves the reaction of 3-bromo-1,1,1-trifluoro-2-propanone with thiourea.
One-Pot Multicomponent Domino Synthesis
More contemporary approaches have focused on one-pot syntheses to improve efficiency and reduce waste. A reported one-pot multicomponent domino synthetic route starts from 3-bromo-1,1,1-trifluoro-2-propanone, phosphorus pentasulfide, and cyanamide.[1] Such methods are highly valued in green chemistry for their operational simplicity and often provide good to excellent yields.
Direct Trifluoromethylation
Another synthetic strategy involves the direct trifluoromethylation of a pre-existing 2-aminothiazole ring. A patented method describes a one-step reaction starting from 2-aminothiazole or its salt to yield this compound.[2] This approach, utilizing reagents such as polyfluoroalkyl iodide in the presence of a reducing agent like sodium dithionite, offers an alternative route to the target molecule.
Experimental Protocols
Below are detailed experimental protocols for the key synthetic methods.
Protocol for Hantzsch Thiazole Synthesis
Materials:
-
3-Bromo-1,1,1-trifluoro-2-propanone
-
Thiourea
-
Ethanol (absolute)
-
Sodium bicarbonate solution (5% w/v)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve thiourea (1.1-1.5 equivalents) in absolute ethanol.
-
To this solution, add 3-bromo-1,1,1-trifluoro-2-propanone (1.0 equivalent).
-
Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing cold deionized water, which should induce precipitation.
-
Neutralize the solution by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with ample deionized water to remove any inorganic salts.
-
Dry the crude product. For further purification, recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture can be performed.
Protocol for Direct Trifluoromethylation of 2-Aminothiazole
Materials:
-
2-Aminothiazole
-
Polyfluoroalkyl iodide (e.g., trifluoromethyl iodide)
-
Sodium dithionite
-
Sodium bicarbonate (NaHCO3)
-
Acetonitrile
-
Water
-
Ethyl acetate
-
Sodium sulfate (Na2SO4)
Equipment:
-
Reaction flask with a magnetic stirrer
-
Apparatus for working under an inert atmosphere (e.g., Argon)
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a reaction flask under an Argon atmosphere, prepare a mixture of 2-aminothiazole (1.0 mmol), NaHCO3 (1.0 mmol), and polyfluoroalkyl iodide (1.5 mmol) in a 4:1 (v/v) mixture of acetonitrile and water.
-
Cool the mixture to 5-10 °C.
-
Add sodium dithionite (1.0 mmol) in one portion.
-
Stir the mixture at this temperature until TLC analysis indicates the complete conversion of the starting material.
-
Remove the acetonitrile under reduced pressure.
-
Add water (5 mL) to the residue and extract the mixture with ethyl acetate (3 x 4.0 mL).
-
Combine the organic layers and dry over Na2SO4.
-
Remove the solvent under vacuum.
-
Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to obtain the final product.
Quantitative Data
While the specific data from the very first synthesis is not available, representative data for the synthesis and characterization of this compound and its precursors are summarized below.
Table 1: Physicochemical Properties of Key Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | 169260-97-3 | C4H3F3N2S | 168.14 | Solid |
| 3-Bromo-1,1,1-trifluoro-2-propanone | 431-35-6 | C3H2BrF3O | 190.95 | Light yellow liquid |
| Thiourea | 62-56-6 | CH4N2S | 76.12 | White crystalline solid |
Table 2: Representative Reaction Parameters and Yields
| Synthetic Method | Key Reagents | Solvent(s) | Typical Yield | Reference |
| Hantzsch Thiazole Synthesis | 3-Bromo-1,1,1-trifluoro-2-propanone, Thiourea | Ethanol | Good to High | General Hantzsch synthesis literature |
| One-Pot Domino Synthesis | 3-Bromo-1,1,1-trifluoro-2-propanone, P4S10, Cyanamide | Not specified | Good-Excellent | [1] |
| Direct Trifluoromethylation | 2-Aminothiazole, CF3I, Sodium dithionite | Acetonitrile/Water | 30-85% | Journal of Fluorine Chemistry, 2012[2] |
Role in Drug Discovery and Development
This compound is rarely the final active pharmaceutical ingredient (API). Instead, it serves as a crucial starting material for the synthesis of more complex molecules with therapeutic potential. The primary amine group provides a convenient handle for further functionalization, allowing for its incorporation into larger molecular frameworks.
Derivatives of this compound have been investigated for a range of biological activities, including as anticancer agents. For instance, it is a fundamental building block for constructing thiazolo[4,5-d]pyrimidines, which can act as purine antagonists and exhibit antiproliferative activity against various human cancer cell lines.[1] Some derivatives have been shown to function as topoisomerase II inhibitors, enzymes essential for DNA replication, thereby inducing apoptosis in cancer cells.[1]
The trifluoromethyl group's influence on the pharmacokinetic profile of drug candidates is a key reason for the utility of this building block. This substituent can enhance metabolic stability by blocking sites of oxidation and can increase lipophilicity, which may improve cell membrane permeability and oral bioavailability.
Conclusion
This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. While the specific historical moment of its discovery remains to be precisely pinpointed, its conceptual origins are clear within the context of the development of fluorinated pharmaceuticals. The robust and adaptable Hantzsch thiazole synthesis likely provided the initial route to this valuable compound. Today, with the advent of more modern synthetic techniques, this compound continues to be a readily accessible and highly sought-after intermediate for researchers and drug development professionals. Its unique combination of a privileged 2-aminothiazole core and a property-enhancing trifluoromethyl group ensures its continued importance in the quest for novel and more effective therapeutics.
References
The Pivotal Role of the 5-(Trifluoromethyl)thiazol-2-amine Scaffold in Modern Drug Discovery: A Technical Overview
For Immediate Release
A Deep Dive into the Mechanism of Action of 5-(Trifluoromethyl)thiazol-2-amine Derivatives
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, elucidating the significance and mechanism of action of compounds derived from the versatile this compound scaffold. While not a therapeutic agent in itself, this molecule serves as a critical building block in the synthesis of a new generation of potent therapeutic candidates. The strategic incorporation of a trifluoromethyl group onto the privileged 2-aminothiazole core enhances metabolic stability and membrane permeability, making its derivatives highly valuable in medicinal chemistry. This guide will explore the anticancer, antimicrobial, and antioxidant activities of these derivatives, providing quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Anticancer Activity of Thiazolo[4,5-d]pyrimidine Derivatives
Derivatives of this compound, particularly the thiazolo[4,5-d]pyrimidines, have demonstrated significant potential as anticancer agents. These compounds are believed to exert their cytotoxic effects through mechanisms including topoisomerase II inhibition and purine antagonism.
Mechanism of Action: Topoisomerase II Inhibition and Apoptosis Induction
Topoisomerase II is a crucial enzyme in DNA replication, transcription, and chromosome segregation. Inhibitors of this enzyme stabilize the transient DNA-enzyme complex, leading to DNA strand breaks and subsequently inducing programmed cell death, or apoptosis. The apoptotic cascade initiated by topoisomerase II inhibition is a complex signaling pathway involving DNA damage sensors, checkpoint kinases, and effector cas
The Rise of a Privileged Scaffold: A Technical Guide to 5-(Trifluoromethyl)thiazol-2-amine in Drug Discovery
Executive Summary: In the landscape of medicinal chemistry, "privileged structures" are molecular scaffolds capable of binding to multiple biological targets, serving as fertile ground for the development of novel therapeutics. The 2-aminothiazole core is a quintessential example of such a scaffold. The strategic incorporation of a trifluoromethyl (CF₃) group at the 5-position yields 5-(trifluoromethyl)thiazol-2-amine, a building block that significantly enhances the pharmacological potential of its derivatives. This guide explores the synthesis, biological activities, and therapeutic applications of this valuable scaffold, providing researchers and drug development professionals with a comprehensive overview of its role in modern drug discovery.
The this compound Scaffold: A Strategic Advantage
The 2-aminothiazole ring is a versatile heterocyclic moiety found in a wide array of biologically active compounds and approved drugs.[1][2][3] Its prevalence stems from its ability to engage in various non-covalent interactions with biological macromolecules. The introduction of a trifluoromethyl group is a well-established strategy in medicinal chemistry to improve a drug candidate's profile.[4][5][6]
The CF₃ group offers several key advantages:
-
Enhanced Lipophilicity: The highly lipophilic nature of the CF₃ group can improve a compound's ability to cross cellular membranes, potentially increasing bioavailability.[4][5]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation, particularly oxidative processes, which can prolong the half-life of a drug.[5]
-
Improved Binding Affinity: The strong electronegativity of the fluorine atoms can alter the electronic properties of the thiazole ring and influence interactions with target receptors, often leading to enhanced binding affinity.[7]
This combination of the privileged 2-aminothiazole core and the pharmacologically favorable trifluoromethyl group makes this compound a highly valuable starting material for developing new therapeutic agents targeting a spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions.[1][4]
Synthesis of the Core Structure and Derivatives
The construction of the this compound scaffold and its subsequent elaboration into more complex molecules are crucial steps in the drug discovery process. Several synthetic strategies have been developed to achieve this efficiently.
Hantzsch Thiazole Synthesis
The most common and reliable method for synthesizing 2-aminothiazoles is the Hantzsch synthesis.[7][8] This reaction involves the condensation of an α-haloketone with a thiourea. To obtain the desired 5-(trifluoromethyl) scaffold, a trifluoromethylated α-haloketone, such as 3-bromo-1,1,1-trifluoro-2-propanone, is used as a key precursor.[4]
Caption: Workflow of the Hantzsch Thiazole Synthesis.
One-Pot Multicomponent Domino Synthesis
In line with the principles of green chemistry, efficient one-pot multicomponent reactions have been developed. A reported domino synthetic route for this compound starts from 3-bromo-1,1,1-trifluoro-2-propanone, phosphorus pentasulfide, and cyanamide, offering operational simplicity and good yields.[4]
Applications in Drug Discovery
Derivatives of this compound have shown significant promise across several therapeutic areas.
Anticancer Activity
A major focus of research has been the development of anticancer agents. The scaffold is a fundamental building block for complex molecules like thiazolo[4,5-d]pyrimidines, which can act as purine antagonists and exhibit antiproliferative activity against various human cancer cell lines.[4][5][9]
Mechanism of Action: Some derivatives have been shown to function as topoisomerase II inhibitors.[4] By disrupting this essential enzyme's function in DNA replication, these compounds can induce apoptosis in cancer cells.
Caption: Mechanism of Topoisomerase II Inhibition by Scaffold Derivatives.
Table 1: In Vitro Anticancer Activity of Thiazolo[4,5-d]pyrimidine Derivatives A study synthesized and evaluated a series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives for their antiproliferative activity against several human cancer cell lines.[5] Compound 3b was identified as the most active.
| Compound | A375 (Melanoma) GI₅₀ (µM) | C32 (Melanoma) GI₅₀ (µM) | DU145 (Prostate) GI₅₀ (µM) | MCF-7/WT (Breast) GI₅₀ (µM) |
| 2b | 1.66 | 2.19 | 1.48 | 1.81 |
| 3b | 0.44 | 0.42 | 0.39 | 0.41 |
| 4b | >50 | >50 | 12.01 | >50 |
| 4c | 1.29 | 1.55 | 1.05 | 1.33 |
| Data extracted from a study by Urych et al. (2022). GI₅₀ is the concentration causing 50% growth inhibition.[5] |
Antimicrobial Activity
The 2-aminothiazole core is also a key feature in many antimicrobial agents. Novel derivatives synthesized via a Mannich reaction have been evaluated for their in-vitro activity against pathogenic bacteria and fungi.[10]
Mechanism of Action: Molecular docking studies suggest that these compounds may exert their effect by inhibiting key bacterial enzymes such as Enoyl ACP reductase, which is essential for fatty acid synthesis.[10]
Table 2: Antimicrobial Activity (MIC) of a Thiazol-2-amine Derivative The most potent analogue from a synthesized series, N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine (8C ), showed significant inhibition against several bacterial strains.[10]
| Organism | Compound 8C MIC (µg/mL) | Standard Drug MIC (µg/mL) |
| E. coli | 6.25 | N/A |
| S. typhi | 25 | N/A |
| P. aeruginosa | 25 | N/A |
| MIC: Minimum Inhibitory Concentration. Data from a study by Abu-Melha et al. (2018).[10] |
Antiviral Activity
The versatility of the thiazole scaffold extends to antiviral drug discovery. Proline- and pipecolic acid-based molecules incorporating a thiazole moiety have been designed as allosteric inhibitors of the NS2B/NS3 serine proteases from Dengue (DENV) and Zika (ZIKV) viruses, which are key targets for antiviral therapy.[11]
Table 3: Inhibitory Activity against DENV NS2B/NS3 Protease S-proline derivatives with electron-withdrawing substituents on an aromatic ring showed the most potency against the DENV protease.[11]
| Compound | R Substituent | DENV NS2B/NS3 IC₅₀ (µM) |
| 3 | 3-CF₃ | 5.0 |
| 1 (Lead) | 4-OH | 8.58 |
| IC₅₀: Half-maximal inhibitory concentration. Data from a study by Carcelli et al. (2022).[11] |
Key Experimental Protocols
General Synthesis of 7-chloro-thiazolo[4,5-d]pyrimidine Derivatives (e.g., 3b)
This protocol is adapted from the synthesis of 7-chloro-3-phenyl-5-(trifluoromethyl)[4][9]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b ).[9]
-
A mixture of 3-phenyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[4][9]thiazolo[4,5-d]pyrimidin-7(6H)-one (2b ) (3.29 g, 10 mM) in phosphoryl chloride (POCl₃) (20 mL) is prepared.
-
N,N-dimethylaniline (1.21 g, 10 mM) is added to the mixture.
-
The reaction mixture is refluxed for 4 hours.
-
After cooling, the mixture is poured into ice water.
-
The resulting solid precipitate is filtered, washed with water, and recrystallized from ethanol to yield the pure product.
Synthesis of 7-amino-thiazolo[4,5-d]pyrimidine Derivatives (e.g., 4a)
This protocol is adapted from the reaction of compound 3b with amines.[9]
-
A selected amine (e.g., methylamine, 20 mM) is added to a suspension of 7-chloro-3-phenyl-5-(trifluoromethyl)[4][9]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b ) (3.45 g, 10 mM) in 20 mL of butan-1-ol.
-
The mixture is refluxed for 3 hours.
-
After cooling, the obtained solid is filtered.
-
The solid is recrystallized from butan-1-ol to yield the final product.
In Vitro Antiproliferative Activity Assay
This is a general protocol based on the methodology used for evaluating the anticancer compounds mentioned in this guide.[5]
-
Cell Culture: Human cancer cell lines (e.g., A375, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified atmosphere with 5% CO₂ at 37 °C.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 10,000 cells/well) and allowed to attach overnight.
-
Compound Treatment: The test compounds are dissolved (typically in DMSO) and diluted to various concentrations. The cells are treated with these concentrations for a specified period (e.g., 72 hours).
-
MTT Assay: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.
-
Data Analysis: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO). The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The GI₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50% compared to untreated control cells.
Caption: General Drug Discovery Workflow Using the Scaffold.
Conclusion and Future Outlook
This compound has firmly established itself as a privileged scaffold in medicinal chemistry. The strategic combination of the versatile 2-aminothiazole core and the pharmacologically beneficial trifluoromethyl group provides a robust platform for the design of potent and selective modulators of diverse biological targets. The demonstrated success in generating lead compounds for anticancer, antimicrobial, and antiviral applications underscores its high value. Future research will likely focus on expanding the chemical space around this core, exploring new therapeutic targets, and leveraging advanced computational methods to design next-generation therapeutics with enhanced efficacy and safety profiles.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound For Research [benchchem.com]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 7. N-methyl-5-(trifluoromethyl)-1,3-thiazol-2-amine | 169260-98-4 | Benchchem [benchchem.com]
- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of Novel Proline- and Pipecolic Acid-Based Allosteric Inhibitors of Dengue and Zika Virus NS2B/NS3 Protease [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-(Trifluoromethyl)thiazol-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 5-(trifluoromethyl)thiazol-2-amine and its derivatives, crucial building blocks in medicinal chemistry. The inclusion of a trifluoromethyl group can enhance the pharmacological properties of molecules, such as metabolic stability and bioavailability.[1] The primary synthetic route detailed is the Hantzsch thiazole synthesis, a reliable and widely used method for constructing the thiazole ring.[1][2] Additionally, a one-pot multicomponent approach is presented as an efficient alternative.
Key Synthetic Pathways
The synthesis of this compound derivatives predominantly follows two main pathways:
-
Hantzsch Thiazole Synthesis: This classical method involves the condensation of an α-haloketone, specifically 3-bromo-1,1,1-trifluoropropan-2-one, with thiourea or a substituted thiourea.[1][2] This reaction directly installs the trifluoromethyl group at the 5-position of the thiazole ring.[1]
-
One-Pot Multicomponent Domino Synthesis: This approach offers a streamlined process, combining multiple reaction steps in a single pot, which is operationally simple and often results in good to excellent yields.[1] A reported one-pot synthesis for this compound utilizes 3-bromo-1,1,1-trifluoro-2-propanone, phosphorus pentasulfide, and cyanamide.[1]
Experimental Protocols
Protocol 1: Hantzsch Thiazole Synthesis of this compound
This protocol describes the synthesis of the parent this compound via the Hantzsch reaction between 3-bromo-1,1,1-trifluoropropan-2-one and thiourea.
Materials:
-
3-Bromo-1,1,1-trifluoropropan-2-one
-
Thiourea
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask, dissolve stoichiometric amounts of 3-bromo-1,1,1-trifluoropropan-2-one and thiourea in ethanol.
-
Reflux the reaction mixture for 30 minutes to several hours, monitoring the progress by Thin Layer Chromatography (TLC).[2]
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.[2]
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).[2]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting solid can be recrystallized from a suitable solvent, such as ethanol, to yield the purified this compound.[2]
Protocol 2: Synthesis of N-Substituted this compound Derivatives
This protocol is a variation of the Hantzsch synthesis for preparing N-substituted derivatives by using a substituted thiourea.
Materials:
-
3-Bromo-1,1,1-trifluoropropan-2-one
-
Substituted thiourea (e.g., N-methylthiourea, N-phenylthiourea)
-
Ethanol or another suitable solvent
-
Water
-
Base (e.g., sodium bicarbonate, potassium carbonate)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
Dissolve the substituted thiourea in ethanol in a round-bottom flask.
-
Slowly add an equimolar amount of 3-bromo-1,1,1-trifluoropropan-2-one to the solution.
-
Reflux the mixture for a period determined by reaction monitoring (TLC).
-
Cool the reaction to room temperature and pour it into cold water.
-
Basify the mixture with a suitable base to precipitate the product.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired N-substituted this compound derivative.
Quantitative Data Summary
The following table summarizes the reported yields for various derivatives synthesized using the Hantzsch methodology and subsequent modifications.
| Compound Name | Synthesis Method | Yield (%) | Melting Point (°C) | Reference |
| 2-Amino-5-trifluoromethylthiazole | One-step reaction from 2-aminothiazole or its salt | 30-85 | Not specified | [3] |
| 7-Chloro-3-ethyl-5-(trifluoromethyl)[1][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Cyclization of 4-amino-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide with trifluoroacetic anhydride | 60 | 66-67 | [3] |
| 3-Phenyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[1][4]thiazolo[4,5-d]pyrimidin-7(6H)-one | Cyclization of 4-amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide with trifluoroacetic anhydride | 74 | 262-263 | [3] |
| N-Methyl-4-(3-(trifluoromethyl)phenyl)thiazol-2-amine | Cyclo-condensation of 2-bromo-1-(3-trifluoromethyl)phenylethanone with N-methylthiourea | 61.62 | 232 | [2] |
| N-((6-Chloropyridin-3-yl)methyl)-4-(3-(trifluoromethyl)phenyl)thiazol-2-amine | Cyclo-condensation of 2-bromo-1-(3-trifluoromethyl)phenylethanone with the corresponding substituted thiourea | 75 | 176 | [2] |
| N-Methyl-3-(trifluoromethyl)-N-(4-(3-(trifluoromethyl)phenyl)thiazol-2-yl)benzamide | Further derivatization of a synthesized 2-aminothiazole | 72 | 172 (Boiling Point) | [2] |
Visualized Synthetic Pathways
The following diagrams illustrate the key synthetic routes for this compound derivatives.
Caption: Hantzsch synthesis of this compound.
Caption: One-pot synthesis of this compound.
Caption: General experimental workflow for Hantzsch thiazole synthesis.
References
Application Notes and Protocols for 5-(Trifluoromethyl)thiazol-2-amine in Anticancer Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Trifluoromethyl)thiazol-2-amine is a crucial scaffold in medicinal chemistry for the development of novel anticancer agents. The incorporation of the trifluoromethyl group enhances the metabolic stability, lipophilicity, and bioavailability of drug candidates. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of anticancer compounds derived from this versatile building block. Derivatives of this compound, particularly thiazolo[4,5-d]pyrimidines, have demonstrated significant antiproliferative activity against various cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of topoisomerase II, an essential enzyme for DNA replication, leading to apoptosis in cancer cells.
Data Presentation: Anticancer Activity of this compound Derivatives
The following table summarizes the in vitro anticancer activity (IC50 values) of selected thiazolo[4,5-d]pyrimidine derivatives synthesized from this compound.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3b (7-Chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine-2(3H)-thione) | C32 (Amelanotic melanoma) | 24.4 | |
| A375 (Melanoma) | 25.4 | ||
| 8c (N-bis(trifluoromethyl)alkyl-N'-thiazolyl urea derivative) | PC-3 (Prostate cancer) | logGI50 = -7.10 | |
| 9c (N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl urea derivative) | SNB-75 (CNS cancer) | logGI50 = -5.84 | |
| 9b (N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl urea derivative) | UO-31 (Renal cancer) | logGI50 = -5.66 |
Mandatory Visualizations
Application Notes and Protocols: 5-(Trifluoromethyl)thiazol-2-amine as a Versatile Building Block for Thiazolo[4,5-d]pyrimidines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of thiazolo[4,5-d]pyrimidines derived from the key building block, 5-(trifluoromethyl)thiazol-2-amine. The incorporation of the trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1] Thiazolo[4,5-d]pyrimidines, being purine isosteres, are an important class of heterocyclic compounds that have shown significant potential as anticancer agents.[2][3]
Synthetic Pathways and Methodologies
The construction of the thiazolo[4,5-d]pyrimidine scaffold from this compound can be achieved through various cyclocondensation reactions. A general and efficient approach involves the reaction of the 2-aminothiazole with a suitable three-carbon electrophilic synthon to form the pyrimidine ring. While a direct one-pot synthesis from this compound is not extensively detailed in the reviewed literature, a plausible and chemically sound multi-step synthesis can be proposed based on established methodologies for analogous compounds.
A more extensively documented route involves the synthesis of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives starting from 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides.[2] This approach provides access to a variety of substituted thiazolo[4,5-d]pyrimidines with demonstrated anticancer activity.
Experimental Protocols
Protocol 1: Synthesis of 3-Substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[2][3]thiazolo[4,5-d]pyrimidin-7(6H)-ones
This protocol is adapted from the synthesis of analogous 5-methyl derivatives and has been successfully applied to the synthesis of 5-trifluoromethyl compounds.[2]
Step 1: Synthesis of 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides (1a-e)
These starting materials can be prepared via a one-pot reaction following the Gewald procedure.[2]
Step 2: Cyclization to form 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[2][3]thiazolo[4,5-d]pyrimidin-7(6H)-ones (2a-e)
-
To a solution of the appropriate 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamide (1a-e) (10 mmol) in a suitable solvent, add trifluoroacetic anhydride (1.5 to 2.0 equivalents).
-
The reaction mixture is heated under reflux for a period of 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with a cold solvent (e.g., ethanol or diethyl ether) and can be further purified by recrystallization.
Protocol 2: Synthesis of 7-Chloro-3-substituted-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thiones (3a-e)
-
To a solution of the corresponding 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[2][3]thiazolo[4,5-d]pyrimidin-7(6H)-one (2a-e) (10 mmol) in phosphorus oxychloride (20 mL), add phosphorus pentachloride (10 mmol).[2]
-
The mixture is heated under reflux for 2 hours.[2]
-
After cooling, the reaction mixture is carefully poured into ice-water (200 mL).[2]
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.[2]
-
The crude product is recrystallized from glacial acetic acid to yield the pure 7-chloro derivative.[2]
Protocol 3: Synthesis of 7-Amino-3-substituted-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thiones (4a-c)
-
A mixture of the 7-chloro-3-substituted-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3a-c) (5 mmol) and the desired amine (e.g., methylamine, ethylamine) (10-15 mmol) in a suitable solvent such as ethanol or isopropanol is heated under reflux.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The product is washed with a cold solvent and can be purified by recrystallization from a suitable solvent like butan-1-ol.[2]
Characterization Data
The synthesized compounds are typically characterized by standard analytical techniques. Representative data for a selection of synthesized 5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine derivatives are summarized below.[2]
| Compound | Molecular Formula | Yield (%) | M.p. (°C) | 1H NMR (DMSO-d6) δ (ppm) | 13C NMR (DMSO-d6) δ (ppm) | MS (ESI, m/z) |
| 2b | C12H6F3N3OS2 | 74 | 262–263 | 12.98 (s, 1H, NH), 7.61–7.37 (m, 5H, Ar-H) | 190.04, 161.35, 159.76, 152.10, 151.61, 135.14, 129.79, 129.51, 128.60, 120.68, 117.03, 106.73 | [M-H]− calcd. 327.9821; found 327.9853 |
| 3b | C12H5ClF3N3S2 | 72 | 132–133 | 7.67–7.50 (m, 5H, Ar-H) | 190.23, 166.34, 158.11, 150.48, 134.52, 132.58, 130.26, 129.89, 129.79, 129.54, 128.34, 127.74 | [M-H]− calcd. 345.9482; found 345.9508 |
| 4a | C13H9F3N4S2 | 65 | 197–198 | 8.56 (t, 1H, NH), 7.58–7.40 (m, 5H, Ar-H), 2.98 (d, J = 4.5 Hz, 3H, CH3) | 190.21, 175.09, 168.36, 155.79, 135.89, 130.05, 129.86, 129.65, 129.17, 128.50, 117.38, 103.02, 28.05 | [M-H]− calcd. 341.0137; found 341.0232 |
Biological Activity: Anticancer Potential
Several newly synthesized 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines and normal cell lines.[1][2]
In Vitro Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) values for selected compounds against various cell lines are presented in the table below.[1]
| Compound | A375 (Melanoma) IC50 (µM) | C32 (Amelanotic Melanoma) IC50 (µM) | DU145 (Prostate Cancer) IC50 (µM) | MCF-7/WT (Breast Cancer) IC50 (µM) | CHO-K1 (Normal) IC50 (µM) | HaCaT (Normal) IC50 (µM) |
| 2b | >100 | >100 | >100 | >100 | >100 | >100 |
| 3b | 25.4 | 24.4 | 45.2 | 70.1 | 75.5 | 33.5 |
| 4b | >100 | >100 | 85.3 | >100 | >100 | >100 |
| 4c | >100 | >100 | >100 | >100 | >100 | >100 |
Among the tested compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b ) demonstrated the most promising and broad-spectrum anticancer activity.[1]
Visualizing the Synthetic and Biological Landscape
Synthetic Workflow
The general synthetic strategy to access diverse 5-(trifluoromethyl)thiazolo[4,5-d]pyrimidines is depicted below.
Caption: Synthetic route to 5-(trifluoromethyl)thiazolo[4,5-d]pyrimidines.
Proposed Mechanism of Action: Kinase Inhibition
Thiazolo[4,5-d]pyrimidines are known to act as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. A simplified diagram illustrating the potential mechanism of action by targeting key signaling pathways like EGFR and VEGFR is shown below.
References
Application of 5-(Trifluoromethyl)thiazol-2-amine in Kinase Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Trifluoromethyl)thiazol-2-amine is a key building block in medicinal chemistry for the development of novel kinase inhibitors. The incorporation of the trifluoromethyl group at the 5-position of the thiazole ring offers significant advantages, including enhanced metabolic stability and increased cell permeability, which can improve the pharmacokinetic and pharmacodynamic properties of the resulting inhibitor.[1][2] This scaffold has been successfully utilized to generate potent inhibitors of various kinases, playing a crucial role in the discovery of potential therapeutics for oncology and other diseases. Thiazole-based compounds have shown inhibitory activity against a range of kinases, including serine/threonine and tyrosine kinases, making them a versatile starting point for inhibitor design.[3][4][5]
This document provides detailed application notes and protocols for the use of this compound in the screening and characterization of kinase inhibitors, with a focus on its application in developing dual inhibitors for FMS-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1).[6]
Data Presentation
Derivatives of this compound have been synthesized and evaluated for their inhibitory activity against various kinases. The following tables summarize the in vitro potency and cellular activity of a series of synthesized compounds derived from a 5-trifluoromethyl-aminopyrimidine scaffold, which can be conceptually derived from this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives against FLT3 and CHK1 [6]
| Compound ID | FLT3-WT IC50 (nM) | FLT3-D835Y IC50 (nM) | CHK1 IC50 (nM) |
| 1 | 15.8 | 1.8 | 2.5 |
| 2 | 10.2 | 1.1 | 1.9 |
| 3 | 25.1 | 3.2 | 4.1 |
| 4 | 8.9 | 0.9 | 1.5 |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.
Table 2: Kinase Selectivity Profile of a Representative Compound (Compound 4) [6]
| Kinase | % Inhibition at 1 µM |
| FLT3 | 98% |
| CHK1 | 95% |
| c-Kit | 25% |
| CDK2 | 15% |
| Aurora A | 10% |
Table 3: Anti-proliferative Activity of this compound Derivatives against MV4-11 Human Leukemia Cell Line [6]
| Compound ID | MV4-11 IC50 (nM) |
| 1 | 12.5 |
| 2 | 8.7 |
| 3 | 20.1 |
| 4 | 5.2 |
MV4-11 is a human leukemia cell line with an internal tandem duplication (ITD) mutation in the FLT3 gene.
Signaling Pathways
Kinase inhibitors derived from this compound can modulate various signaling pathways critical for cell proliferation, survival, and differentiation. Below are diagrams of key pathways often targeted by such inhibitors.
Caption: FLT3 Signaling Pathway and Inhibition.
Caption: CHK1 Signaling Pathway and Inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods for kinase inhibitor screening and can be adapted for specific research needs.
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Assay)
This protocol describes a method to determine the in vitro potency of compounds derived from this compound against a target kinase.
Materials:
-
Recombinant Kinase (e.g., FLT3, CHK1)
-
Kinase-specific peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test Compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.
-
Reaction Setup:
-
Add 2.5 µL of kinase solution to each well of a 384-well plate.
-
Add 1 µL of the test compound dilution or DMSO (for control wells).
-
Incubate for 10 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Add 2.5 µL of a solution containing the substrate and ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate for 60 minutes at room temperature.
-
-
Terminate Reaction and Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for In Vitro Kinase Assay.
Protocol 2: Cell-Based Anti-proliferative Assay (MTT Assay)
This protocol measures the effect of this compound derivatives on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., MV4-11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test Compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear tissue culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Solubilization of Formazan Crystals:
-
Remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the IC50 value by plotting the percentage of viability against the compound concentration.
Caption: Workflow for Cell-Based Anti-proliferative Assay.
References
- 1. This compound For Research [benchchem.com]
- 2. Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part II | MDPI [mdpi.com]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Hantzsch Synthesis of 5-(Trifluoromethyl)thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This document provides detailed experimental protocols for the synthesis of 5-(Trifluoromethyl)thiazol-2-amine, a key building block for the development of novel therapeutics, via the Hantzsch thiazole synthesis. The primary method involves the condensation of an α-haloketone, specifically 3-bromo-1,1,1-trifluoro-2-propanone, with thiourea.[1] Additionally, a one-pot multicomponent domino synthetic approach has been reported.[1]
Data Presentation
The following table summarizes the key reactants, products, and expected quantitative data for the Hantzsch synthesis of this compound.
| Reactant 1 | Reactant 2 | Product | Solvent | Typical Yield | Purity |
| 3-Bromo-1,1,1-trifluoro-2-propanone | Thiourea | This compound | Ethanol | >90% | >95% |
| 3-Bromo-1,1,1-trifluoro-2-propanone | Cyanamide, P₂S₅ | This compound | Acetonitrile | Good to Excellent | High |
Characterization Data for this compound:
| Analysis | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 7.21 (s, 1H, thiazole-H), 5.35 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃) | δ (ppm): 169.5 (C2), 135.4 (q, J = 6.2 Hz, C4), 120.9 (q, J = 268.0 Hz, CF₃), 116.8 (q, J = 3.8 Hz, C5) |
| Mass Spectrometry (ESI-MS) | m/z: 169.0 [M+H]⁺ |
Experimental Protocols
Protocol 1: Classical Hantzsch Thiazole Synthesis
This protocol details the reaction between 3-bromo-1,1,1-trifluoro-2-propanone and thiourea.
Materials:
-
3-Bromo-1,1,1-trifluoro-2-propanone
-
Thiourea
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of thiourea (1.0 eq) in ethanol, add 3-bromo-1,1,1-trifluoro-2-propanone (1.0 eq).
-
Heat the reaction mixture to reflux and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.
Protocol 2: One-Pot Multicomponent Domino Synthesis
This method offers an efficient one-pot synthesis from readily available starting materials.[1]
Materials:
-
3-Bromo-1,1,1-trifluoro-2-propanone
-
Phosphorus pentasulfide (P₂S₅)
-
Cyanamide
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine 3-bromo-1,1,1-trifluoro-2-propanone (1.0 eq), phosphorus pentasulfide (0.4 eq), and cyanamide (1.2 eq) in acetonitrile.
-
Heat the mixture at a moderate temperature and stir until the reaction is complete, as monitored by TLC.
-
Upon completion, cool the reaction mixture and perform an appropriate aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Workflow for the Hantzsch synthesis of this compound.
Caption: Simplified reaction mechanism for the Hantzsch thiazole synthesis.
References
Application Notes and Protocols for the Characterization of 5-(Trifluoromethyl)thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 5-(Trifluoromethyl)thiazol-2-amine, a key building block in medicinal chemistry and drug development. The protocols outlined below are intended to serve as a guide for researchers and scientists involved in the synthesis, quality control, and further development of this compound and its derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 169260-97-3 | [1] |
| Molecular Formula | C₄H₃F₃N₂S | |
| Molecular Weight | 168.14 g/mol | [1] |
| Appearance | Solid | |
| Purity | ≥98% | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the structural elucidation of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.
Experimental Protocol: ¹H and ¹³C NMR
1.1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
1.2. Instrument Parameters (Illustrative):
-
Spectrometer: 400 MHz NMR Spectrometer
-
Nuclei: ¹H and ¹³C
-
Temperature: 25°C
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 220 ppm
-
Data Presentation: Expected Chemical Shifts
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound based on the analysis of similar structures.
| Nucleus | Atom Position | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | H4 (Thiazole ring) | 7.0 - 8.5 | Singlet (s) | The exact shift is influenced by the solvent. |
| NH₂ (Amine) | 5.0 - 7.0 | Broad Singlet (br s) | Exchangeable with D₂O. | |
| ¹³C | C2 (Thiazole ring) | ~168 | - | Carbon attached to the amino group. |
| C4 (Thiazole ring) | 135 - 145 | - | ||
| C5 (Thiazole ring) | 115 - 125 | Quartet (q) | Coupling with fluorine atoms of the CF₃ group. | |
| CF₃ | 120 - 125 | Quartet (q) | Strong coupling with fluorine atoms. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Experimental Protocol: FTIR-ATR
2.1. Sample Preparation:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
2.2. Instrument Parameters:
-
Spectrometer: FTIR spectrometer with an ATR accessory
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
Data Presentation: Characteristic Absorption Bands
The table below lists the expected characteristic infrared absorption bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium, Broad | N-H stretching (Amine) |
| 1640 - 1600 | Strong | C=N stretching (Thiazole ring) |
| 1550 - 1450 | Medium | C=C stretching (Thiazole ring) |
| 1350 - 1100 | Strong | C-F stretching (Trifluoromethyl group) |
| 850 - 750 | Medium | C-S stretching |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. Fragmentation patterns can also provide valuable structural information.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
3.1. Sample Introduction:
-
Direct insertion probe (for solid samples) or via Gas Chromatography (GC) inlet.
3.2. Instrument Parameters (Illustrative):
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40 - 400
Data Presentation: Expected Mass-to-Charge Ratios (m/z)
The following table presents the expected key mass-to-charge ratios for this compound and its potential fragments.
| m/z | Proposed Fragment |
| 168 | [M]⁺ (Molecular Ion) |
| 141 | [M - HCN]⁺ |
| 99 | [M - CF₃]⁺ |
| 69 | [CF₃]⁺ |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for determining the purity of this compound and for quantifying its concentration in various sample matrices. A reversed-phase HPLC method with UV detection is commonly employed for such compounds.
Experimental Protocol: Reversed-Phase HPLC-UV
4.1. Sample and Mobile Phase Preparation:
-
Sample Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute as needed for analysis.
-
Mobile Phase: A typical mobile phase could be a mixture of acetonitrile and water (with an optional acid modifier like 0.1% formic acid to improve peak shape). The exact ratio should be optimized for best separation.
4.2. Instrument Parameters (Illustrative):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by UV-Vis scan (likely in the range of 254-280 nm).
-
Column Temperature: 30°C.
Data Presentation: Chromatographic Parameters
The following table outlines the expected chromatographic parameters for the analysis of this compound.
| Parameter | Expected Value |
| Retention Time (tR) | Dependent on specific method conditions |
| Tailing Factor (T) | 0.9 - 1.2 |
| Theoretical Plates (N) | > 2000 |
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and melting point of this compound.
Experimental Protocol: TGA/DSC
5.1. Sample Preparation:
-
Accurately weigh 3-5 mg of this compound into an aluminum pan.
-
Place the pan in the TGA/DSC instrument.
5.2. Instrument Parameters (Illustrative):
-
Instrument: Simultaneous TGA/DSC analyzer.
-
Temperature Range: 25°C to 500°C.
-
Heating Rate: 10°C/min.
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min.
Data Presentation: Thermal Properties
The table below summarizes the expected thermal properties of this compound.
| Parameter | Expected Observation |
| Melting Point (Tm) | A sharp endothermic peak in the DSC thermogram. |
| Decomposition Temperature (Td) | Onset of significant weight loss in the TGA curve. |
Visualizations
Caption: General experimental workflow for the analytical characterization of this compound.
Caption: Relationship between analytical methods and the information they provide for characterization.
References
Application Notes: Development of Antioxidant Agents from 5-(Trifluoromethyl)thiazol-2-amine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1] Thiazole derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities, making them a core structure in many pharmaceuticals.[1][2] The 2-aminothiazole scaffold, in particular, is a privileged structure in drug discovery.[3]
The incorporation of a trifluoromethyl group into the thiazole ring is a strategic approach to enhance the pharmacological profile of drug candidates.[3] This group's high lipophilicity and metabolic stability can improve bioavailability and membrane permeability.[3] Derivatives of 5-(Trifluoromethyl)thiazol-2-amine are being investigated for their significant antioxidant potential, including potent free radical scavenging capabilities.[3] These compounds often exert their protective effects by activating the Nrf2 (Nuclear factor-erythroid 2 p45-derived factor 2) signaling pathway, a primary regulator of cellular antioxidant responses.[4][5] This document provides detailed protocols for the synthesis, screening, and mechanistic evaluation of novel antioxidant agents derived from this compound.
Synthesis of this compound Derivatives
A common and effective method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis.[6] This involves the condensation reaction between an α-haloketone and a thiourea or thioamide derivative.[3] The following protocol outlines a general procedure for synthesizing a library of derivatives for screening.
Caption: General workflow for synthesizing a library of thiazole derivatives.
Protocol 1: Synthesis via Schiff Base Intermediate
-
Schiff Base Formation:
-
Dissolve 1 equivalent of this compound in ethanol.
-
Add 1 equivalent of a selected substituted aromatic or aliphatic aldehyde/ketone.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The precipitated solid (Schiff base) is collected by filtration, washed with cold ethanol, and dried.
-
-
Modification (Example: Reduction to secondary amine):
-
Suspend the synthesized Schiff base in methanol.
-
Add sodium borohydride (NaBH₄) portion-wise at 0°C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Quench the reaction by adding distilled water.
-
Extract the compound with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to obtain the final pure derivative.
-
-
Characterization:
-
Confirm the structure of the synthesized compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
In Vitro Antioxidant Activity Screening
A panel of assays is recommended to evaluate the antioxidant potential of the synthesized derivatives comprehensively. The following protocols describe standard spectrophotometric methods.
Caption: A tiered workflow for screening novel antioxidant compounds.
Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay[6][7]
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.
-
Reagent Preparation:
-
Prepare a stock solution (e.g., 1 mg/mL) of each test compound and a standard (Ascorbic Acid or Trolox) in methanol.
-
Prepare serial dilutions from the stock solutions to obtain a range of concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).[7]
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each compound dilution.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula:
-
% Inhibition = [(A_control - A_sample) / A_control] * 100
-
-
Plot the % inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
Protocol 3: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay[8][9]
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺).
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•⁺) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[8]
-
Dilute the ABTS•⁺ solution with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds and a standard (Trolox) as in the DPPH assay.
-
Add 20 µL of each dilution to a 96-well plate.
-
Add 180 µL of the diluted ABTS•⁺ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.
-
Protocol 4: Ferric Reducing Antioxidant Power (FRAP) Assay[9][10]
This method measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form.
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Mix 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid, and make up to 1 L with distilled water.
-
TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve FeCl₃·6H₂O in distilled water.
-
FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this fresh and warm it to 37°C before use.
-
-
Assay Procedure:
-
Add 20 µL of the appropriately diluted test compound or standard to a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 593 nm.
-
Create a standard curve using a known antioxidant (e.g., FeSO₄ or Trolox).
-
Express the results as Trolox Equivalents (TE) or µmol Fe²⁺ equivalents per gram of the compound.
-
Data Presentation
Quantitative results from the antioxidant assays should be summarized for clear comparison. The IC₅₀ value is a common metric for radical scavenging assays, while Trolox Equivalents are used for reduction power assays.
| Compound ID | Derivative Structure (Substitution) | DPPH IC₅₀ (µM) [a] | ABTS IC₅₀ (µM) [a] | FRAP (µM TE/mg) [b] |
| TFA-01 | 4-hydroxybenzylidene | 15.2 ± 1.1 | 10.8 ± 0.9 | 1.85 ± 0.12 |
| TFA-02 | 4-methoxybenzylidene | 35.8 ± 2.5 | 28.4 ± 1.9 | 1.10 ± 0.09 |
| TFA-03 | 3,4-dihydroxybenzylidene | 8.9 ± 0.7 | 6.1 ± 0.5 | 2.54 ± 0.18 |
| TFA-04 | 4-nitrobenzylidene | > 100 | > 100 | 0.21 ± 0.04 |
| Trolox | (Standard) | 25.5 ± 1.8 | 18.2 ± 1.3 | - |
| Ascorbic Acid | (Standard) | 28.1 ± 2.0 | 20.5 ± 1.5 | - |
[a] IC₅₀ is the concentration of the compound required to achieve 50% antioxidant activity. Lower values indicate higher potency. Data are presented as mean ± SD (n=3). Hypothetical data based on typical results for phenolic thiazoles. [b] TE = Trolox Equivalents. Higher values indicate greater reducing power.
Mechanism of Action: Nrf2 Signaling Pathway
Many thiazole-containing compounds exert their antioxidant effects by activating the Nrf2 signaling pathway.[4][5] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Oxidative stress or electrophilic compounds, such as the thiazole derivatives, can modify cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization and translocation to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, upregulating their expression.[9][10] These genes include heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.[4]
Caption: The Nrf2-Keap1 signaling pathway for antioxidant response.
References
- 1. Thiazoles and Thiazolidinones as Antioxidants: Ingenta Connect [ingentaconnect.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. This compound For Research [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. SIRT2- and NRF2-Targeting Thiazole-Containing Compound with Therapeutic Activity in Huntington's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Research Progress of Small Molecule Compounds Targeting Nrf2 for Treating Inflammation-Related Diseases [mdpi.com]
Application Notes: 5-(Trifluoromethyl)thiazol-2-amine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-(Trifluoromethyl)thiazol-2-amine and its derivatives as key building blocks in the synthesis of modern agrochemicals. The inclusion of a trifluoromethyl group on the thiazole ring is a critical feature that often enhances the efficacy, metabolic stability, and bioavailability of the final active ingredients.[1]
Introduction: The Role of the Trifluoromethylthiazole Moiety
The 5-(trifluoromethyl)thiazole scaffold is of significant interest in agrochemical research. The trifluoromethyl (-CF3) group, owing to its high electronegativity and lipophilicity, can significantly modulate the physicochemical and biological properties of a molecule.[2] In the context of agrochemicals, this often translates to:
-
Enhanced Efficacy: The -CF3 group can improve the binding affinity of the molecule to its target site in the pest or pathogen.
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by enzymes within the target organism and the environment.
-
Improved Bioavailability: The lipophilic nature of the -CF3 group can enhance the molecule's ability to penetrate the waxy cuticles of plants or the cell membranes of fungi and insects.
A prime example of an agrochemical derived from a trifluoromethylthiazole core is the fungicide Thifluzamide .
Featured Application: Synthesis of Thifluzamide
Thifluzamide is a potent succinate dehydrogenase inhibitor (SDHI) fungicide used to control a range of fungal diseases in crops such as rice, potatoes, and turf.[3] While not synthesized directly from this compound in a single step, its core structure, 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, can be conceptually derived from it through modification of the amine group and introduction of a carboxyl group. This makes the synthesis of Thifluzamide a relevant and illustrative example of the utility of the trifluoromethylthiazole scaffold.
Synthetic Pathway Overview
The synthesis of Thifluzamide involves the formation of the key intermediate, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, followed by its conversion to an acid chloride and subsequent amidation with 2,6-dibromo-4-(trifluoromethoxy)aniline.
Caption: Synthetic pathway for Thifluzamide.
Quantitative Data: Fungicidal Activity of Thifluzamide
Thifluzamide exhibits excellent fungicidal activity against a variety of plant pathogens, most notably Rhizoctonia solani, the causative agent of sheath blight in rice.
| Fungal Species | EC50 (µg/mL) | Reference |
| Rhizoctonia solani | 0.06 | [4] |
| Sclerotinia sclerotiorum | 0.22 - 0.53 | [5] |
| Alternaria solani | 7.84 - 8.92 | [5] |
| Botrytis cinerea | >60 | [6] |
Note: EC50 (Effective Concentration 50) is the concentration of a fungicide that causes a 50% reduction in the growth of the fungal mycelium.
Experimental Protocols
Synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid (Intermediate D)
This protocol outlines the synthesis of the key carboxylic acid intermediate starting from the corresponding ethyl ester.
Materials:
-
Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate (1.0 eq)
-
Sodium hydroxide (NaOH) (1.2 eq)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane
Procedure:
-
Dissolve ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate in ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide in water to the flask.
-
Heat the reaction mixture at 85°C (358 K) for 1.5 hours.[7]
-
After cooling, evaporate the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 1 with concentrated hydrochloric acid.
-
A solid precipitate will form. Filter the solid and wash it with water and then with dichloromethane.
-
Dry the solid under vacuum to obtain 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid. A typical yield is around 85%.[7]
Synthesis of Thifluzamide (Final Product G)
This protocol describes the final two steps in the synthesis of Thifluzamide from the carboxylic acid intermediate.
Materials:
-
2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl2) or Triphosgene (excess)
-
Toluene
-
Pyridine or N,N-dimethylformamide (catalyst)
-
2,6-Dibromo-4-(trifluoromethoxy)aniline (1.1 eq)
-
Zinc chloride (catalyst, optional)
Procedure:
Step 1: Formation of the Acid Chloride (Intermediate E)
-
To a solution of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid in toluene, add triphosgene.[8]
-
Add a catalytic amount of pyridine or N,N-dimethylformamide and heat the mixture to 50-55°C for 1.5-2 hours to form the acid chloride.[8]
Step 2: Amidation
-
To the solution containing the acid chloride, add 2,6-dibromo-4-(trifluoromethoxy)aniline and a catalytic amount of zinc chloride.[8]
-
Heat the reaction mixture to 90°C and reflux for 4 hours.[8]
-
After the reaction is complete, cool the mixture. The product, Thifluzamide, will precipitate.
-
Filter the solid, wash with a dilute HCl solution and then water, and dry to obtain the final product. The reported yield is around 72% with a purity of 97.5%.[5]
Mechanism of Action: Succinate Dehydrogenase Inhibition
Thifluzamide belongs to the class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs). These fungicides disrupt the fungal mitochondrial respiratory chain at Complex II (succinate dehydrogenase).
Caption: Mechanism of action of Thifluzamide as an SDHI.
By binding to the ubiquinone-binding site of the SDH enzyme complex, Thifluzamide blocks the transfer of electrons from succinate to ubiquinone.[3][9] This inhibition disrupts the tricarboxylic acid (TCA) cycle and the electron transport chain, leading to a halt in ATP production and ultimately causing fungal cell death.[10]
Conclusion
This compound and its derivatives are valuable precursors in the synthesis of highly effective agrochemicals. The example of Thifluzamide demonstrates how the unique properties of the trifluoromethylthiazole moiety contribute to the development of potent fungicides with a specific mode of action. The synthetic protocols and biological data presented here provide a foundation for researchers in the field of agrochemical development to explore the potential of this important class of heterocyclic compounds.
References
- 1. This compound For Research [benchchem.com]
- 2. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 3. js.ugd.edu.mk [js.ugd.edu.mk]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of camphor-thiazole derivatives as potent antifungal agents: structure-activity relationship and preliminary mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ndsu.edu [ndsu.edu]
- 10. derpharmachemica.com [derpharmachemica.com]
Troubleshooting & Optimization
Technical Support Center: Hantzsch Synthesis of 5-(Trifluoromethyl)thiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Hantzsch synthesis of 5-(Trifluoromethyl)thiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the Hantzsch synthesis of this compound?
A1: The Hantzsch synthesis for this specific compound involves the cyclocondensation of 3-bromo-1,1,1-trifluoroacetone with thiourea. The reaction proceeds through the formation of an intermediate by nucleophilic attack of the sulfur from thiourea on the alpha-haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1]
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are 3-bromo-1,1,1-trifluoroacetone and thiourea. It is crucial to use high-purity starting materials to ensure a good yield and minimize side reactions.
Q3: How does the trifluoromethyl group affect the reaction?
A3: The trifluoromethyl group is a strong electron-withdrawing group. This can influence the reactivity of the starting ketone and the stability of intermediates. It generally makes the carbonyl carbon more electrophilic, which can facilitate the initial nucleophilic attack. However, it can also affect the acidity of adjacent protons and potentially influence side reactions. Electron-withdrawing groups can stabilize the thiazole ring itself.
Q4: Are there alternative, "greener" synthetic methods available?
A4: Yes, alternative methods that aim for higher efficiency and sustainability have been developed. These include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. One-pot multicomponent reactions are also an option, offering operational simplicity and often good to excellent yields.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Poor quality of starting materials: Impurities in 3-bromo-1,1,1-trifluoroacetone or thiourea can inhibit the reaction. 2. Suboptimal reaction temperature: The reaction may require specific temperature control for initiation and completion. 3. Incorrect stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion. 4. Decomposition of starting material: 3-bromo-1,1,1-trifluoroacetone can be unstable, especially at elevated temperatures or in the presence of strong bases. | 1. Ensure the purity of starting materials using techniques like NMR or GC-MS. 2. Optimize the reaction temperature. A stepwise increase in temperature might be beneficial. 3. Use a slight excess of thiourea (e.g., 1.1 to 1.2 equivalents) to ensure complete consumption of the ketone. 4. Add the bromoketone slowly to the reaction mixture and maintain a controlled temperature. |
| Formation of Side Products/Impurities | 1. Self-condensation of 3-bromo-1,1,1-trifluoroacetone: This can occur under basic conditions. 2. Formation of isomeric products: While less common with thiourea, substituted thioureas can sometimes lead to regioisomers. 3. Over-reaction or degradation: Prolonged reaction times or excessive heat can lead to the decomposition of the product. | 1. Control the pH of the reaction mixture; neutral or slightly acidic conditions are often preferred. 2. Confirm the structure of the product using detailed spectroscopic analysis (NMR, MS). 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating. |
| Difficult Product Isolation and Purification | 1. Product solubility: The product may be soluble in the reaction solvent, making precipitation difficult. 2. Presence of unreacted starting materials: Thiourea can sometimes be challenging to remove completely. 3. Formation of tarry byproducts: High temperatures can lead to the formation of polymeric materials. | 1. After the reaction, try precipitating the product by adding the reaction mixture to cold water. 2. Use column chromatography with an appropriate solvent system (e.g., ethyl acetate/hexane) for purification. 3. Optimize the reaction temperature and time to minimize the formation of tars. A thorough work-up with an aqueous wash can help remove some impurities. |
Experimental Protocols
General Hantzsch Synthesis Protocol
This protocol is a representative procedure based on established Hantzsch syntheses of similar aminothiazoles. Optimization may be required for specific laboratory conditions.
Materials:
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3-bromo-1,1,1-trifluoroacetone
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Thiourea
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Ethanol (or other suitable solvent like methanol)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer with heating plate
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Standard laboratory glassware for work-up and purification
Procedure:
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In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve thiourea (1.1-1.2 equivalents) in ethanol.
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Slowly add 3-bromo-1,1,1-trifluoroacetone (1.0 equivalent) to the stirred solution at room temperature.
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Heat the reaction mixture to reflux (the optimal temperature may vary, typically between 60-80 °C) and maintain for a period of 2-6 hours.
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Monitor the progress of the reaction by TLC.
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Once the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into a beaker of cold water to precipitate the crude product.
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Collect the solid by vacuum filtration and wash with cold water.
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Dry the crude product.
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Further purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Data Presentation
Table 1: Summary of Typical Reaction Parameters for Hantzsch Synthesis of Aminothiazoles
| Parameter | Typical Range/Value | Notes |
| Reactants | 3-bromo-1,1,1-trifluoroacetone, Thiourea | |
| Stoichiometry (Ketone:Thiourea) | 1 : 1.1 - 1.2 | A slight excess of thiourea is often used. |
| Solvent | Ethanol, Methanol | |
| Temperature | 60 - 80 °C (Reflux) | |
| Reaction Time | 2 - 6 hours | Monitor by TLC for completion. |
| Reported Yields (for similar compounds) | 60 - 85% | Yields can vary based on scale and purity of reagents. |
Visualizations
Caption: Experimental workflow for the Hantzsch synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in Hantzsch synthesis.
References
Technical Support Center: Purification of 5-(Trifluoromethyl)thiazol-2-amine
Welcome to the technical support center for the purification of 5-(Trifluoromethyl)thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two primary methods for purifying this compound are column chromatography and recrystallization. Column chromatography is effective for separating the target compound from impurities with different polarities. Recrystallization is a cost-effective method for obtaining highly pure crystalline material, provided a suitable solvent is found.
Q2: What are the likely impurities I might encounter after synthesizing this compound?
A2: Impurities largely depend on the synthetic route. If using a Hantzsch-type synthesis, common impurities include unreacted starting materials such as 3-bromo-1,1,1-trifluoropropanone and thiourea, as well as potential side-products from undesired reactions.
Q3: How does the trifluoromethyl group affect the purification process?
A3: The electron-withdrawing nature of the trifluoromethyl group reduces the basicity of the 2-amino group compared to its non-fluorinated analog. This can influence its interaction with silica gel during column chromatography, potentially reducing but not always eliminating peak tailing. The trifluoromethyl group also impacts the compound's solubility, which is a key consideration for selecting a recrystallization solvent.
Q4: Is this compound stable under typical purification conditions?
A4: Thiazole rings are generally stable. However, like many organic molecules, prolonged exposure to strong acids or bases, or high temperatures, should be avoided to prevent potential degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Column Chromatography
Problem: The compound is showing significant peak tailing on the silica gel column.
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Possible Cause: The basic amino group on the thiazole ring is interacting with the acidic silanol groups on the surface of the silica gel.
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Solution:
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Use a mobile phase modifier: Add a small amount of a volatile tertiary amine, such as triethylamine (0.1-1%), to the eluent. The triethylamine will compete with your compound for binding to the acidic sites on the silica, leading to a more symmetrical peak shape.
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Use amine-functionalized silica: This type of stationary phase is designed to minimize interactions with basic compounds, resulting in improved peak shape and recovery.
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Consider reversed-phase chromatography: If normal-phase chromatography proves challenging, reversed-phase HPLC with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can be an effective alternative. For basic amines, a mobile phase pH two units above the pKa of the amine is recommended to keep it in its free-base form.
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Problem: Poor separation between the product and an impurity.
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Possible Cause: The polarity of the product and the impurity are very similar.
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Solution:
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Optimize the eluent system: Experiment with different solvent mixtures to improve selectivity. A shallower gradient in flash chromatography can also enhance separation.
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Change the stationary phase: If using silica gel, consider switching to alumina or a bonded phase with different selectivity.
-
Recrystallization
Problem: Difficulty finding a suitable single solvent for recrystallization.
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Possible Cause: The compound is either too soluble or not soluble enough in common solvents.
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Solution:
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Use a binary solvent system: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the point of saturation). Allow the solution to cool slowly to induce crystallization. Common binary systems include dichloromethane/hexane and ethyl acetate/hexane.
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Problem: The compound oils out instead of crystallizing.
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Possible Cause: The solution is supersaturated, or the cooling process is too rapid. The melting point of the compound might be lower than the boiling point of the solvent.
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Solution:
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Slow cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or ice bath.
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Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.
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Seeding: Add a small crystal of the pure compound to the solution to initiate crystallization.
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Solvent selection: Choose a solvent or solvent system with a lower boiling point.
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Problem: Low recovery of the product after recrystallization.
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Possible Cause: The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used.
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Solution:
-
Minimize solvent volume: Use the minimum amount of hot solvent required to just dissolve the compound.
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Thorough cooling: Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize the precipitation of the product.
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Wash with cold solvent: Wash the filtered crystals with a small amount of ice-cold solvent to remove residual impurities without dissolving a significant amount of the product.
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Data Presentation
The following table summarizes hypothetical data for different purification methods. Actual results will vary depending on the specific impurities and experimental conditions.
| Purification Method | Purity (%) | Yield (%) | Recovery (%) | Notes |
| Column Chromatography | ||||
| Silica Gel (Hexane/Ethyl Acetate) | 85-95 | 70-85 | - | Potential for peak tailing. |
| Silica Gel (+1% Triethylamine) | >98 | 80-90 | - | Improved peak shape and purity. |
| Amine-Functionalized Silica | >98 | 85-95 | - | Ideal for basic amines. |
| Recrystallization | ||||
| Ethanol | 97-99 | - | 60-80 | Good for moderately polar compounds. |
| Dichloromethane/Hexane | >99 | - | 70-85 | Effective binary solvent system. |
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel
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Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
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Column Packing: Pour the slurry into the chromatography column and allow the solvent to drain, ensuring the silica packs evenly without air bubbles. Add a thin layer of sand on top of the silica bed.
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Equilibration: Equilibrate the column by running the initial mobile phase (e.g., hexane with 1% triethylamine) through it until the baseline is stable.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Carefully load the sample onto the top of the silica gel.
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Elution: Begin elution with the mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexane).
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Fraction Collection: Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Recrystallization from a Binary Solvent System
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Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., dichloromethane or ethyl acetate).
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Addition of "Poor" Solvent: While the solution is still hot, slowly add a "poor" solvent (e.g., hexane) dropwise until the solution becomes faintly cloudy.
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Re-dissolution: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.
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Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the ice-cold "poor" solvent.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for column chromatography purification.
Technical Support Center: Synthesis of 5-(Trifluoromethyl)thiazol-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Trifluoromethyl)thiazol-2-amine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
Q1: I am experiencing low yields in my synthesis of this compound using the Hantzsch thiazole synthesis. What are the potential causes and how can I optimize the reaction?
Low yields in the Hantzsch synthesis of this compound can stem from several factors related to starting materials, reaction conditions, and work-up procedures. The primary method for this synthesis is the condensation of an α-haloketone, such as 3-bromo-1,1,1-trifluoro-2-propanone, with thiourea.[1]
Potential Causes and Solutions:
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Purity of Starting Materials:
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α-Haloketone Instability: 3-Bromo-1,1,1-trifluoro-2-propanone can be unstable. Impurities or degradation can lead to side reactions.
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Solution: Use freshly prepared or purified 3-bromo-1,1,1-trifluoro-2-propanone. Store it under anhydrous conditions and at a low temperature.
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Thiourea Quality: Impurities in thiourea can interfere with the reaction.
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Solution: Use high-purity thiourea. If necessary, recrystallize it from a suitable solvent like ethanol.
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-
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Reaction Conditions:
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Solvent: The choice of solvent is critical.
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Solution: Ethanol is a commonly used solvent. However, other polar solvents like methanol or a mixture of ethanol and water can be effective. A solvent screen may be necessary to determine the optimal conditions for your specific setup.
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Temperature: Inadequate temperature control can either slow down the reaction or promote byproduct formation.
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Solution: The reaction often requires heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time. Avoid excessive heat, which can lead to the formation of dark, tar-like substances.
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pH: The acidity of the reaction medium can influence the reaction pathway.
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Solution: While the Hantzsch synthesis is typically performed under neutral or slightly acidic conditions, adding a non-nucleophilic base towards the end of the reaction can help neutralize any hydrobromic acid formed and may improve the yield of the desired amine.
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-
-
Work-up and Purification:
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Product Precipitation: The product, this compound, is often isolated by precipitation.
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Solution: After the reaction is complete, pouring the reaction mixture into cold water or a dilute basic solution (like sodium bicarbonate) can facilitate the precipitation of the product.
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Purification: Impurities can co-precipitate with the product.
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Solution: Recrystallization from a suitable solvent (e.g., ethanol/water or toluene) is a common and effective method for purifying the final product. Column chromatography can also be employed for higher purity.
-
-
Q2: I am observing a significant amount of byproducts in my reaction. What are the likely impurities and how can I minimize their formation?
Several byproducts can form during the Hantzsch synthesis of this compound. Identifying these impurities is key to optimizing the reaction conditions to minimize their formation.
Common Byproducts and Formation Mechanisms:
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4-(Trifluoromethyl)-1,3-thiazol-2-amine (Isomeric Impurity): Although the primary product is the 5-substituted thiazole, the formation of the 4-substituted isomer is possible, especially under certain conditions. The reaction of trifluoroacetyldiazomethane with thiourea has been reported to yield 2-amino-4-trifluoromethyl-1,3-thiazole.[2]
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Minimization Strategy: Careful control of starting materials and reaction conditions is crucial. Using 3-bromo-1,1,1-trifluoro-2-propanone as the starting material generally favors the formation of the 5-substituted isomer.
-
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Self-condensation of 3-bromo-1,1,1-trifluoro-2-propanone: α-haloketones can undergo self-condensation, especially in the presence of a base, to form α,β-unsaturated ketones. These can then react with thiourea to form various heterocyclic byproducts.
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Minimization Strategy: Add the α-haloketone slowly to the reaction mixture containing thiourea to maintain a low concentration of the ketone and minimize self-condensation. Avoid using a strong base at the beginning of the reaction.
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Formation of 2-Imino-4-(trifluoromethyl)-thiazoline Derivatives: Under acidic conditions, the condensation of α-haloketones with N-monosubstituted thioureas can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[3] While unsubstituted thiourea is used for the target synthesis, analogous side reactions leading to tautomeric impurities might occur.
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Minimization Strategy: Maintain a neutral or slightly basic pH during the reaction to favor the formation of the desired aminothiazole.
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Hydrolysis of 3-bromo-1,1,1-trifluoro-2-propanone: In the presence of water, the α-haloketone can hydrolyze to 1,1,1-trifluoro-3-hydroxy-2-propanone, which will not participate in the desired thiazole formation.
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Minimization Strategy: Use anhydrous solvents and reagents to prevent hydrolysis of the starting material.
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Table 1: Summary of Potential Byproducts and Identification Data
| Byproduct Name | Potential Formation Pathway | Suggested Analytical Identification |
| 4-(Trifluoromethyl)-1,3-thiazol-2-amine | Isomeric condensation product | Mass Spectrometry (same m/z as the product), NMR Spectroscopy (different chemical shifts) |
| α,β-Unsaturated ketone from self-condensation | Self-condensation of 3-bromo-1,1,1-trifluoro-2-propanone | IR Spectroscopy (C=C and C=O stretching), NMR Spectroscopy |
| 2-Imino-4-(trifluoromethyl)-thiazoline derivatives | Tautomerization or alternative cyclization pathway | IR Spectroscopy (C=N stretching), NMR Spectroscopy |
| 1,1,1-Trifluoro-3-hydroxy-2-propanone | Hydrolysis of 3-bromo-1,1,1-trifluoro-2-propanone | Gas Chromatography-Mass Spectrometry (GC-MS) of the reaction mixture |
Frequently Asked Questions (FAQs)
Q3: What is the detailed experimental protocol for the synthesis of this compound?
A general and widely used method for synthesizing the 2-aminothiazole framework is the Hantzsch thiazole synthesis.[1]
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 equivalent) in a suitable solvent such as ethanol.
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Reagent Addition: To the stirred solution of thiourea, add 3-bromo-1,1,1-trifluoro-2-propanone (1.0 equivalent) dropwise at room temperature.
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Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.
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Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-cold water.
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Isolation: The product may precipitate out of the aqueous solution. If precipitation is slow, adjust the pH to neutral or slightly basic with a dilute solution of sodium bicarbonate. Collect the precipitate by vacuum filtration and wash it with cold water.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure this compound.
Q4: How can I confirm the identity and purity of my synthesized this compound?
Standard analytical techniques should be employed to confirm the structure and assess the purity of the final product.
Analytical Methods:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR will show characteristic signals for the aromatic proton on the thiazole ring and the protons of the amine group.
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¹³C NMR will show signals for the carbon atoms of the thiazole ring and the trifluoromethyl group.
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¹⁹F NMR is particularly useful for confirming the presence and chemical environment of the trifluoromethyl group.
-
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Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming the correct mass for C₄H₃F₃N₂S.
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Infrared (IR) Spectroscopy: This will show characteristic absorption bands for the N-H and C=N bonds of the aminothiazole ring.
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Melting Point: A sharp melting point close to the literature value indicates a high degree of purity.
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High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of the compound and for quantifying any impurities present.
Visualizing the Synthesis and Troubleshooting
Diagram 1: Hantzsch Synthesis of this compound
Caption: Hantzsch synthesis pathway for this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Diagram 3: Byproduct Formation Pathways
Caption: Potential pathways leading to byproduct formation.
References
Technical Support Center: Optimizing Reaction Conditions for 5-(Trifluoromethyl)thiazol-2-amine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-(Trifluoromethyl)thiazol-2-amine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing the this compound core structure?
A1: The Hantzsch thiazole synthesis is a primary and widely utilized method for constructing the 2-aminothiazole framework. This reaction involves the condensation of an α-haloketone with a thioamide or thiourea. For the synthesis of this compound, this approach utilizes fluoroalkyl-substituted synthons, which directly incorporates the trifluoromethyl group at the 5-position of the resulting thiazole ring.[1] The versatility of this method allows for the synthesis of a diverse range of derivatives by varying the substituents on the ketone and the thiourea.
Q2: Are there alternative synthetic routes to the Hantzsch synthesis?
A2: Yes, other modern synthetic methods have been developed to improve efficiency and yield. One notable alternative is the one-pot multicomponent domino synthetic route. For instance, 5-(trifluoromethyl)-2-thiazolamine can be synthesized from 3-bromo-1,1,1-trifluoro-2-propanone, phosphorus pentasulfide, and cyanamide in a single step.[1] Such multicomponent reactions are valued for their operational simplicity and often provide good to excellent yields under mild conditions.[1]
Q3: What are the key advantages of incorporating a trifluoromethyl group into thiazole derivatives for drug discovery?
A3: The trifluoromethyl group offers several pharmacological advantages. It is metabolically stable and lipophilic, which can enhance a compound's bioavailability and membrane permeability.[1] The incorporation of a trifluoromethyl group is a strategic modification to improve the pharmacological profile of drug candidates and is a feature in several FDA-approved oncology drugs.[1]
Q4: What are the known biological activities of this compound derivatives?
A4: These derivatives are extensively utilized in the design and development of potential anticancer agents.[1] Research indicates that they can function as topoisomerase II inhibitors, which disrupt DNA replication and lead to apoptosis in cancerous cells.[1] Furthermore, some derivatives have been investigated as dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1), which are key targets in certain types of cancer.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound derivatives.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Impure Reactants | Ensure the purity of the α-haloketone and thiourea/thioamide. Impurities can lead to side reactions and consume starting materials. Use freshly purified reagents if necessary. |
| Incorrect Solvent | The choice of solvent is crucial. While ethanol is commonly used, other solvents like methanol, isopropanol, or even water can be effective depending on the specific substrates. Perform small-scale solvent screening to identify the optimal solvent for your reaction. |
| Suboptimal Temperature | Reaction temperatures can vary. While some Hantzsch syntheses proceed at room temperature or with gentle heating, others may require reflux. If the reaction is sluggish, consider gradually increasing the temperature. For thermally sensitive substrates, ensure the temperature is not too high to avoid degradation. |
| Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient or excessive reaction times can lead to low yields of the desired product. |
| Presence of Water | Moisture can be detrimental in some cases. Using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve yields. |
Problem 2: Formation of Side Products
| Possible Cause | Suggested Solution |
| Reaction in Acidic Conditions | The condensation of α-haloketones with N-monosubstituted thioureas in acidic conditions can lead to the formation of a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[2] |
| Controlling pH | To favor the formation of the desired 2-aminothiazole, maintain neutral or slightly basic reaction conditions. If acidic conditions are necessary for other reasons, be prepared for the potential formation of the imino isomer and subsequent purification challenges. |
| Overheating | Excessive heat can lead to the formation of undesired byproducts. Adhere strictly to the optimized reaction temperature and ensure controlled heating. |
Problem 3: Difficulties in Product Purification
| Possible Cause | Suggested Solution | | Amphiphilic Nature of Product | Many thiazole derivatives, particularly those with amino groups, can be amphiphilic, making conventional silica gel column chromatography challenging. | | Purification Technique | Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV and/or mass spectrometry detection can be a more effective method for purifying these compounds. | | Crystallization Issues | If the product is an oil, attempt to induce crystallization by scratching the flask with a glass rod, adding a seed crystal, or trying different solvent systems for recrystallization. If crystallization fails, column chromatography is the recommended next step. |
Data Presentation
Table 1: Effect of Solvent and Catalyst on Hantzsch Thiazole Synthesis Yield
| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | None | Reflux | 5 | 55 |
| 2 | Ethanol | None | Reflux | 4 | 68 |
| 3 | Methanol | None | Reflux | 4 | 62 |
| 4 | 1-Butanol | None | Reflux | 3 | 75 |
| 5 | 2-Propanol | None | Reflux | 3 | 72 |
| 6 | Ethanol/Water (1:1) | SiW/SiO₂ (5%) | 65 | 3.5 | 78 |
| 7 | Ethanol/Water (1:1) | SiW/SiO₂ (10%) | 65 | 3.5 | 82 |
| 8 | Ethanol/Water (1:1) | SiW/SiO₂ (15%) | 65 | 3.5 | 87 |
| 9 | Ethanol/Water (1:1) | SiW/SiO₂ (15%) | Room Temp (Ultrasonic) | 2 | 90 |
Note: Data is compiled from representative Hantzsch thiazole syntheses and may require optimization for specific this compound derivatives.[3]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Amino-5-(trifluoromethyl)thiazole via Hantzsch Synthesis
This protocol describes a general method for the synthesis of the target compound.
Materials:
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3-Bromo-1,1,1-trifluoro-2-propanone
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Thiourea
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Ethanol (absolute)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 eq) in absolute ethanol.
-
To this solution, add 3-bromo-1,1,1-trifluoro-2-propanone (1.0 eq) dropwise at room temperature with constant stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Protocol 2: One-Pot Synthesis of a 5-(Trifluoromethyl)-1,3,4-thiadiazol-2-amine Derivative
This protocol details the synthesis of a related trifluoromethyl-containing heterocyclic amine.
Materials:
-
Thiosemicarbazide
-
1,4-Dioxane
-
Trifluoroacetic acid (TFA)
-
Phosphorus oxychloride (POCl₃)
-
50% Sodium hydroxide (NaOH) solution
Procedure:
-
Suspend thiosemicarbazide (1.0 eq) in 1,4-dioxane in a clean, dry round-bottom flask with stirring.
-
Slowly add trifluoroacetic acid (TFA) and phosphorus oxychloride (POCl₃) over approximately 30 minutes.
-
Maintain the reaction for 3 hours, during which HCl gas will be evolved (ensure proper ventilation).
-
After the evolution of HCl gas ceases, pour the reaction mixture into cold water with stirring.
-
Adjust the pH to 9 with a 50% NaOH solution to precipitate the solid product.
-
Filter the product, wash with cold water, and dry at 60°C to obtain 2-amino-5-trifluoromethyl-1,3,4-thiadiazole.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Experimental Workflow for Hantzsch Thiazole Synthesis
Caption: General experimental workflow for Hantzsch synthesis.
Signaling Pathway Inhibition by this compound Derivatives
Caption: Inhibition of key cancer signaling pathways.
References
- 1. This compound For Research [benchchem.com]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-(Trifluoromethyl)thiazol-2-amine Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers in improving the yield and purity of 5-(Trifluoromethyl)thiazol-2-amine.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, particularly when using the Hantzsch thiazole synthesis and related methods.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I resolve this?
-
Answer: Low or no yield in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Purity of Reactants: Ensure the purity of your starting materials, especially the 3-bromo-1,1,1-trifluoro-2-propanone and thiourea. Impurities can lead to unwanted side reactions. It is advisable to use reagents from a reliable source or purify them before use.
-
Reaction Conditions:
-
Temperature: The reaction temperature is crucial. For conventional heating methods, refluxing for several hours is often necessary.[1] Microwave-assisted synthesis can significantly shorten reaction times to minutes and may be conducted at temperatures between 90-130°C.[1] Ensure your reaction is maintained at the optimal temperature.
-
Solvent: The choice of solvent plays a significant role in reaction rate and yield.[1] While various solvents can be used, alcohols like ethanol or methanol are common.[2] For one-pot syntheses, solvents like 1-butanol, 2-propanol, and even water have been shown to be effective under reflux conditions.[1] A solvent screen at a small scale can help identify the optimal solvent for your specific setup.
-
-
Reaction Monitoring: Actively monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Stopping the reaction too early will result in low conversion, while extended reaction times can lead to the formation of degradation products.
-
Issue 2: Presence of Significant Impurities in the Crude Product
-
Question: My crude product shows multiple spots on TLC, indicating the presence of impurities. What are the likely side products and how can I minimize their formation?
-
Answer: The formation of impurities is a common challenge. Understanding the potential side reactions can help in mitigating their formation.
-
Common Side Reactions: In the Hantzsch synthesis, side reactions can occur due to the reactivity of the starting materials and intermediates. Potential byproducts can arise from self-condensation of the α-haloketone or decomposition of thiourea.
-
Minimizing Impurity Formation:
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant may lead to the formation of specific side products.
-
Temperature Control: Avoid excessive heating, as it can promote the formation of undesired byproducts.[3]
-
Inert Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and other side reactions.
-
-
Issue 3: Difficulty in Product Purification and Isolation
-
Question: I am struggling to purify the final product. What are the recommended purification methods for this compound?
-
Answer: The purification of this compound can be challenging due to its properties and potential impurities.
-
Precipitation and Filtration: The product is often poorly soluble in water.[2] After neutralizing the reaction mixture (for instance, with a sodium carbonate solution), the product may precipitate and can be collected by filtration.[2] Washing the precipitate with cold water can help remove water-soluble impurities.
-
Recrystallization: Recrystallization from a suitable solvent, such as ethanol or a mixture of solvents like hexane and ethyl acetate, is a common and effective method for purifying the solid product.[4]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using silica gel is a powerful technique. A common eluent system is a mixture of hexane and ethyl acetate.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main synthetic strategies are the Hantzsch thiazole synthesis and one-pot multicomponent reactions.[1] The Hantzsch synthesis involves the condensation of an α-haloketone (3-bromo-1,1,1-trifluoro-2-propanone) with thiourea.[1] One-pot reactions offer a more streamlined approach by combining multiple steps into a single process, which can reduce waste and improve efficiency.[1]
Q2: How can I improve the yield of my Hantzsch synthesis for this compound?
A2: To improve the yield, consider the following:
-
Microwave Irradiation: The use of microwave irradiation can dramatically reduce reaction times and often leads to higher yields and product purity.[5]
-
Catalyst: While the traditional Hantzsch synthesis may not require a catalyst, some variations utilize catalysts to improve efficiency.
-
Optimization of Reaction Parameters: Systematically optimize the solvent, temperature, and reaction time as detailed in the troubleshooting guide.
Q3: What are the advantages of a one-pot synthesis approach?
A3: One-pot syntheses are highly valued for their operational simplicity and good-to-excellent yields.[1] They are more atom-economical and environmentally friendly as they reduce the need for intermediate isolation and purification steps, thus minimizing the use of solvents and reagents.[1]
Q4: What analytical techniques are recommended for characterizing the final product?
A4: The structure and purity of this compound should be confirmed using a combination of spectroscopic methods, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR)
-
Infrared (IR) spectroscopy
-
Mass Spectrometry (MS) Melting point determination is also a standard method to assess the purity of the final product.
Data Presentation
Table 1: Comparison of Synthetic Methods for 2-Aminothiazole Derivatives
| Synthesis Method | Key Features | Typical Yields | Reaction Time | Reference |
| Hantzsch Thiazole Synthesis (Conventional Heating) | Reaction of α-haloketone with thiourea. | Good to Excellent | Several hours | [1] |
| Hantzsch Thiazole Synthesis (Microwave Irradiation) | Microwave-assisted reaction. | Often higher than conventional | Minutes | [5][6] |
| One-Pot Multicomponent Synthesis | Multiple reaction steps in a single pot. | Good to Excellent | Varies | [1] |
Experimental Protocols
Protocol 1: Hantzsch Synthesis of this compound (Conventional Heating)
-
In a round-bottom flask, dissolve thiourea (1.0 eq.) in ethanol.
-
Add 3-bromo-1,1,1-trifluoro-2-propanone (1.0 eq.) to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium carbonate.
-
The product may precipitate. If so, collect the solid by vacuum filtration and wash with cold water.
-
If the product does not precipitate, extract the aqueous layer with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Protocol 2: One-Pot Synthesis of this compound
Note: A specific one-pot protocol for this exact compound from readily available sources is limited. The following is a general representation based on similar syntheses.
-
To a reaction vessel, add 3-bromo-1,1,1-trifluoro-2-propanone (1.0 eq.), phosphorus pentasulfide (0.5 eq.), and cyanamide (1.2 eq.) in a suitable solvent (e.g., a high-boiling polar solvent).[1]
-
Heat the reaction mixture under reflux for the time determined by reaction monitoring (TLC).
-
Upon completion, cool the mixture and pour it into ice-water.
-
Adjust the pH to basic (pH ~8-9) with a suitable base (e.g., NaOH solution) to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Further purify the product by recrystallization or column chromatography as described in Protocol 1.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. This compound For Research [benchchem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. A four-component radical cascade trifluoromethylation reaction of alkenes enabled by an electron-donor–acceptor complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bot Verification [rasayanjournal.co.in]
Technical Support Center: 5-(Trifluoromethyl)thiazol-2-amine
Welcome to the technical support center for 5-(Trifluoromethyl)thiazol-2-amine. This guide is designed to assist researchers, scientists, and drug development professionals with common questions and issues related to the stability and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored under an inert atmosphere, such as nitrogen or argon, at a temperature of 2-8°C.[1][2] The container should be tightly sealed and kept in a dry, cool, and well-ventilated area to prevent degradation.[1][3] It is also advisable to protect the compound from direct sunlight.[1]
Q2: How stable is this compound at room temperature?
A2: While specific quantitative data on room temperature stability is limited in publicly available literature, it is recommended to minimize the time the compound is kept at room temperature. For shipping purposes, it may be stable at room temperature for short periods (less than two weeks).[1] However, for long-term storage and to ensure compound integrity, refrigeration at 2-8°C is strongly recommended.
Q3: What are the known incompatibilities for this compound?
A3: this compound should not be stored with strong oxidizing agents.[4][5] Contact with strong acids should also be avoided as it is an amine.
Q4: What is the appearance of this compound and what does a change in appearance signify?
A4: this compound is typically a white to off-white solid.[2] Any significant change in color (e.g., to yellow or brown) or physical state could indicate degradation or the presence of impurities. If such changes are observed, it is recommended to re-analyze the compound for purity before use.
Q5: How does the trifluoromethyl group affect the stability of the molecule?
A5: The trifluoromethyl group is known to enhance the metabolic stability of molecules in which it is incorporated.[6][7] The strong carbon-fluorine bond is resistant to enzymatic degradation, which can improve the pharmacological profile of drug candidates derived from this compound.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or low yield | Compound degradation due to improper storage. | Verify that the compound has been stored according to the recommended conditions (2-8°C, inert atmosphere, protection from light and moisture).[1][2] Consider re-purifying the material if degradation is suspected. |
| Presence of impurities from synthesis. | Check the certificate of analysis (CoA) for purity. If necessary, perform analytical tests such as NMR, LC-MS, or HPLC to confirm purity. | |
| Change in physical appearance (color, clumping) | Exposure to moisture, air, or light. | The compound is sensitive to moisture.[5] Ensure the container is tightly sealed and was handled under dry, inert conditions. Discoloration may indicate oxidation or photodegradation. |
| Incompatibility with storage container. | Ensure the compound is stored in a non-reactive container (e.g., amber glass vial). | |
| Difficulty in dissolving the compound | Potential polymerization or degradation. | Try sonicating the sample or gently warming it. If solubility issues persist, it may be a sign of degradation. Re-evaluate the purity of the compound. |
Storage Conditions Summary
| Parameter | Recommended Condition | Reference |
| Temperature | 2-8°C | [1][2] |
| Atmosphere | Inert gas (Nitrogen or Argon) | [2] |
| Light | Protect from direct sunlight | [1] |
| Moisture | Store in a dry place with a tightly sealed container | [3][5] |
| Incompatibilities | Strong oxidizing agents, strong acids | [4][5] |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a general method for conducting a stability study on this compound under various stress conditions.
1. Materials and Equipment:
- This compound
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
- LC-MS system for identification of degradation products
- Climate chambers or ovens for controlled temperature and humidity
- Photostability chamber
- pH meter
- Analytical balance
- Volumetric flasks and pipettes
- Solvents (e.g., acetonitrile, methanol, water of HPLC grade)
- Buffers of various pH values
2. Experimental Procedure:
3. Data Analysis:
- Calculate the percentage of the parent compound remaining at each time point for each condition.
- Plot the percentage of the compound remaining versus time to determine the degradation rate.
- Identify and quantify the major degradation products.
Visualizations
Caption: Troubleshooting workflow for stability and storage issues.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | 169260-97-3 [amp.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. This compound For Research [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Derivatization of 5-(Trifluoromethyl)thiazol-2-amine
Welcome to the technical support center for the derivatization of 5-(Trifluoromethyl)thiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a valuable scaffold in drug discovery?
A1: this compound is a crucial scaffold in medicinal chemistry because it combines the 2-aminothiazole core, a privileged structure in many biologically active compounds, with a trifluoromethyl (CF3) group.[1] The CF3 group is metabolically stable and lipophilic, often enhancing a compound's bioavailability and cell membrane permeability.[1] This strategic combination makes its derivatives promising candidates for developing novel therapeutics, particularly in oncology.[1]
Q2: What are the primary reactive sites on this compound for derivatization?
A2: The primary sites for derivatization are the exocyclic 2-amino group and the thiazole ring itself. The amino group can readily undergo reactions such as N-acylation and N-alkylation. The thiazole ring can be functionalized, for example, by converting the amino group into a leaving group (e.g., via a Sandmeyer reaction) to be replaced by other functionalities, which then allows for reactions like Suzuki coupling.
Q3: What are the main challenges when working with this compound?
A3: The electron-withdrawing nature of the trifluoromethyl group can decrease the nucleophilicity of the 2-amino group, potentially requiring more forcing conditions for reactions like N-acylation compared to non-fluorinated analogs. Additionally, the sulfur atom in the thiazole ring can sometimes interact with and deactivate palladium catalysts used in cross-coupling reactions.
Troubleshooting Guides for Common Derivatization Reactions
N-Acylation
N-acylation of the 2-amino group is a fundamental step to introduce a wide variety of functional groups and build more complex molecules.
Common Issues & Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Reduced nucleophilicity of the amine: The electron-withdrawing CF3 group deactivates the amino group. - Insufficiently reactive acylating agent. - Inappropriate base. | - Use a more reactive acylating agent (e.g., acyl chloride instead of a carboxylic acid with a coupling agent). - Increase the reaction temperature or prolong the reaction time. - Use a stronger, non-nucleophilic base like pyridine or triethylamine to neutralize the acid byproduct.[2] |
| Formation of Byproducts (e.g., Di-acylation) | - Excess acylating agent. - Reaction temperature is too high. | - Use a stoichiometric amount (1.0-1.1 equivalents) of the acylating agent. - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). - Add the acylating agent dropwise to control the reaction rate. |
| Difficult Product Isolation | - Product is soluble in the aqueous phase during workup. - Emulsion formation during extraction. | - Adjust the pH of the aqueous layer to suppress the ionization of the product before extraction. - Use brine to break up emulsions during extraction. - If the product is highly polar, consider using a different workup procedure, such as precipitation by adding a non-solvent. |
N-Alkylation
N-alkylation introduces alkyl groups to the 2-amino position, but can be prone to over-alkylation.
Common Issues & Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Mono-alkylated Product / Formation of Di-alkylated Product | - Over-alkylation: The mono-alkylated product is often more nucleophilic than the starting amine.[3] - Strongly reactive alkylating agent. | - Use a 1:1 stoichiometry of the amine and alkylating agent. - Add the alkylating agent slowly to the reaction mixture. - Consider using a less reactive alkylating agent (e.g., an alkyl bromide instead of an iodide). - An alternative is reductive amination, which provides better control over mono-alkylation.[3] |
| No Reaction | - Poor leaving group on the alkylating agent. - Insufficiently basic conditions. | - Use an alkylating agent with a better leaving group (I > Br > Cl). - Employ a suitable base, such as potassium carbonate, to facilitate the reaction.[4] - Increase the reaction temperature. |
| Reaction Stalls | - Decomposition of the alkylating agent. - Insolubility of reactants. | - Ensure the reaction is performed under anhydrous conditions if the alkylating agent is moisture-sensitive. - Choose a solvent in which both the amine and the alkylating agent are soluble (e.g., DMF, Acetonitrile).[5] |
Sandmeyer Reaction (Conversion of -NH2 to a Halogen)
The Sandmeyer reaction is a powerful tool to convert the 2-amino group into a halide (e.g., -Br, -Cl), which can then be used in subsequent cross-coupling reactions.
Common Issues & Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Halogenated Product | - Incomplete diazotization. - Decomposition of the diazonium salt. - Side reactions (e.g., formation of phenols). | - Ensure complete diazotization by testing for excess nitrous acid with starch-iodide paper.[6] - Maintain a low temperature (0-5 °C) during diazotization to prevent decomposition of the unstable diazonium salt.[6] - Add the copper(I) halide solution to the diazonium salt solution promptly after its formation. |
| Formation of Colored Impurities | - Formation of azo compounds. - Decomposition products. | - Maintain low temperatures throughout the reaction. - Ensure efficient stirring to prevent localized overheating. - Purify the crude product by chromatography or recrystallization. |
| Reaction is not Reproducible | - Variability in the quality of sodium nitrite. - Inconsistent temperature control. | - Use a fresh, high-quality source of sodium nitrite. - Use a reliable cooling bath (e.g., ice-salt bath) to maintain a consistent low temperature. |
Suzuki Coupling
Suzuki coupling is used to form C-C bonds, typically by reacting a halogenated thiazole derivative (e.g., 2-bromo-5-(trifluoromethyl)thiazole) with a boronic acid.
Common Issues & Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Catalyst deactivation: The sulfur atom in the thiazole ring can coordinate to the palladium catalyst. - Poor quality of boronic acid. - Ineffective base or solvent system. | - Use a higher catalyst loading or a more robust catalyst system (e.g., with bulky, electron-rich phosphine ligands like XPhos or SPhos). - Use fresh, anhydrous boronic acid. - Screen different bases (e.g., K2CO3, K3PO4, Cs2CO3) and solvent systems (e.g., Dioxane/H2O, Toluene/EtOH/H2O). |
| Homocoupling of Boronic Acid | - Presence of oxygen. - Suboptimal reaction conditions. | - Thoroughly degas all solvents and reagents and maintain an inert atmosphere (N2 or Ar) throughout the reaction. - Lower the reaction temperature. |
| Protodeboronation (Loss of Boronic Acid Group) | - Presence of water and/or acidic protons. - Prolonged reaction times at high temperatures. | - Use anhydrous solvents and reagents. - Optimize the reaction time by monitoring the reaction progress by TLC or LC-MS. |
Experimental Protocols & Data
Protocol 1: General Procedure for N-Acylation with an Acyl Chloride
This protocol is adapted from procedures for similar 2-aminothiazole derivatives.
Materials:
-
This compound (1.0 equiv)
-
Acyl chloride (e.g., Benzoyl chloride) (1.1 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (NEt3) or Pyridine (1.5 equiv)
-
Saturated aqueous Sodium Bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add the acyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Representative Data for N-Acylation of 2-Aminothiazole Derivatives
| Acylating Agent | Substrate | Base | Solvent | Conditions | Yield (%) |
| Acetyl chloride | 2-Aminothiazole | - | Dry Acetone | Reflux, 2h | Not specified |
| Benzoyl chloride | 2-Amino-4-phenylthiazole | Pyridine | Dry Pyridine | Not specified | High |
| Acetic anhydride | 5-Chloro-1,3,4-thiadiazol-2-amine | - | Glacial acetic acid | Reflux, 2-4h | Not specified |
Note: Yields are highly substrate- and condition-dependent.
Protocol 2: General Procedure for Suzuki Coupling
This protocol describes a typical Suzuki coupling of a bromo-thiazole derivative with a boronic acid.
Materials:
-
2-Bromo-5-(trifluoromethyl)thiazole (1.0 equiv)
-
Arylboronic acid (e.g., 4-Methoxyphenylboronic acid) (1.2 equiv)
-
Pd(PPh3)4 (0.05 equiv)
-
Potassium Carbonate (K2CO3) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a Schlenk flask, add 2-bromo-5-(trifluoromethyl)thiazole, the arylboronic acid, Pd(PPh3)4, and K2CO3.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Representative Data for Suzuki Coupling of Bromo-heterocycles
| Bromo-heterocycle | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 2-Bromo-4-methylpyridine | Phenylboronic Acid | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 81[7] |
| 2-Bromo-4-methylpyridine | 4-Methoxyphenylboronic Acid | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 92 (on similar substrate)[7] |
| 2-Bromothiophene | Phenylboronic Acid | Pd-complex | KOH | Water | High |
Visualizations
Experimental Workflow and Logical Relationships
Caption: General workflow for the derivatization of this compound.
Signaling Pathway
Many derivatives of this compound are investigated as anticancer agents, with some functioning as Topoisomerase II inhibitors.[1] These inhibitors disrupt the DNA replication process, leading to cell cycle arrest and apoptosis.
Caption: Simplified pathway of Topoisomerase II inhibition by thiazole derivatives.
References
- 1. Type II topoisomerase - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5-(Trifluoromethyl)thiazol-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Trifluoromethyl)thiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely used method for the synthesis of this compound is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone, specifically 3-bromo-1,1,1-trifluoro-2-propanone, with thiourea.[1] This method is favored for its directness in incorporating the trifluoromethyl group at the 5-position of the thiazole ring.[1]
Q2: What are the critical reaction parameters that influence the yield and purity of the final product?
A2: Several factors can significantly impact the outcome of the synthesis:
-
Purity of Starting Materials: The purity of 3-bromo-1,1,1-trifluoro-2-propanone is crucial as impurities can lead to side reactions.
-
Reaction Temperature: Careful control of the reaction temperature is necessary to prevent the formation of byproducts and decomposition of the reactants.
-
pH of the Reaction Medium: The acidity or basicity of the reaction mixture can influence the regioselectivity of the cyclization, potentially leading to the formation of isomeric impurities.[4][5]
-
Stoichiometry: The molar ratio of the reactants, 3-bromo-1,1,1-trifluoro-2-propanone and thiourea, should be carefully controlled to maximize the yield of the desired product.
Q3: Are there alternative synthetic routes to this compound?
A3: Yes, alternative methods have been explored. One notable approach is a one-pot multicomponent domino synthetic route starting from 3-bromo-1,1,1-trifluoro-2-propanone, phosphorus pentasulfide, and cyanamide.[1] Additionally, direct trifluoromethylation of 2-aminothiazole using reagents like trifluoroiodomethane (CF3I) or trifluorobromomethane (CF3Br) can be employed.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Degraded Starting Material: 3-bromo-1,1,1-trifluoro-2-propanone can degrade over time. | Use freshly prepared or properly stored 3-bromo-1,1,1-trifluoro-2-propanone. Verify its purity by NMR or GC-MS before use. |
| Incorrect Reaction Temperature: The reaction may be too cold to proceed at a reasonable rate or too hot, leading to decomposition. | Optimize the reaction temperature. Start with literature-reported conditions and perform small-scale experiments to find the optimal temperature for your setup. | |
| Inappropriate Solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or unwanted side reactions. | Ensure the use of an appropriate solvent, such as ethanol or another polar protic solvent, as is common for Hantzsch synthesis. | |
| Presence of a Major Side Product | Formation of Isomeric Impurity: Under acidic conditions, the Hantzsch synthesis can yield the 3-substituted 2-imino-2,3-dihydrothiazole isomer in addition to the desired 2-aminothiazole.[4] | Carefully control the pH of the reaction mixture. Running the reaction under neutral or slightly basic conditions can favor the formation of the desired 2-aminothiazole. |
| Dimerization of Reactants or Product: The starting materials or the product might undergo self-condensation or dimerization under the reaction conditions. | Adjust the concentration of the reactants and control the temperature to minimize dimerization. | |
| Difficult Purification | Co-elution of Product and Impurities: The desired product and side products may have similar polarities, making separation by column chromatography challenging. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization from a suitable solvent system can also be an effective purification method. |
| Product is an Oil or Low-Melting Solid: This can make isolation and handling difficult. | If the product is an oil, try to form a salt (e.g., hydrochloride) to induce crystallization. If it is a low-melting solid, purification by column chromatography followed by removal of the solvent under high vacuum is recommended. |
Experimental Protocols
Key Experiment: Hantzsch Synthesis of this compound
This protocol is a general representation based on the principles of the Hantzsch thiazole synthesis.
Materials:
-
3-bromo-1,1,1-trifluoro-2-propanone
-
Thiourea
-
Ethanol
-
Sodium bicarbonate (or another suitable base)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve thiourea (1.0 equivalent) in ethanol.
-
To this solution, add 3-bromo-1,1,1-trifluoro-2-propanone (1.0 equivalent) dropwise at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Influence of pH on product and side product formation.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. This compound For Research [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-(Trifluoromethyl)thiazol-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-(Trifluoromethyl)thiazol-2-amine from a reaction mixture.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common impurities I might encounter in my crude this compound reaction mixture?
A1: Depending on the synthetic route, common impurities may include:
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Unreacted Starting Materials: Such as thiourea, 2-aminothiazole, or the trifluoromethylating reagent.
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Reaction Intermediates: Incomplete reaction progression can leave various intermediates in the mixture.
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Byproducts: Side reactions can generate various unwanted compounds. For instance, in a Hantzsch-type synthesis, self-condensation of the α-haloketone can occur.
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Reagents: Reagents used in the reaction, such as acids, bases, or coupling agents, may also be present.
Q2: My crude product is a dark, oily residue. How should I begin the purification process?
A2: An initial workup is recommended to remove baseline impurities. A standard liquid-liquid extraction is often effective.
-
Protocol: Dissolve the crude oil in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, followed by water, and finally a saturated sodium chloride solution (brine) to facilitate phase separation. Dry the organic layer over an anhydrous salt such as sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. This should yield a cleaner, solid or semi-solid crude product.
Q3: I'm seeing significant streaking of my compound on the TLC plate. What is causing this and how can I resolve it?
A3: Streaking on a silica gel TLC plate is common for basic compounds like 2-aminothiazoles due to strong interactions with the acidic silica.
-
Troubleshooting: To mitigate this, add a small amount of a basic modifier to your eluent system. A common practice is to add 0.5-2% triethylamine (Et3N) or a few drops of ammonium hydroxide to the mobile phase. This will neutralize the acidic sites on the silica gel, resulting in sharper, more defined spots.
Q4: I am having difficulty separating my product from a close-running impurity using column chromatography. What can I do?
A4: Optimizing your column chromatography conditions is key.
-
Solvent System: Experiment with different solvent systems. A mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate or acetone) is a good starting point. A shallow gradient elution, where the polarity is increased very slowly, can improve separation.
-
Column Dimensions: Use a longer, narrower column for better resolution.
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Loading Technique: Dry loading your sample onto silica gel can result in a more uniform application and better separation compared to wet loading, especially if your compound has limited solubility in the initial eluent.
Q5: My recrystallization attempt resulted in the product "oiling out" instead of forming crystals. How can I fix this?
A5: "Oiling out" occurs when the compound's solubility at the elevated temperature is so high that it separates as a liquid upon cooling.
-
Troubleshooting:
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Add More Solvent: Your solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture and redissolve it before attempting to cool again.
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Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This encourages ordered crystal lattice formation.
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Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites for crystal growth.
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Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
-
Change Solvent System: Consider using a different solvent or a two-solvent system.
-
Data Presentation
Table 1: Thin-Layer Chromatography (TLC) Data for this compound
| Eluent System (v/v) | Rf Value (Approximate) | Observations |
| Hexanes:Ethyl Acetate (7:3) | 0.3 - 0.4 | Good starting point for monitoring reactions. |
| Hexanes:Ethyl Acetate (1:1) | 0.5 - 0.6 | Useful for faster elution during column chromatography. |
| Dichloromethane:Methanol (95:5) | 0.4 - 0.5 | Alternative polar system. |
| Hexanes:Ethyl Acetate (7:3) + 1% Et3N | 0.35 - 0.45 | Sharper spot, reduced tailing. |
Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and temperature.
Table 2: Recommended Purification Techniques and Conditions
| Purification Method | Recommended Solvents/Mobile Phase | Expected Purity | Typical Yield |
| Column Chromatography | Primary: Hexanes/Ethyl Acetate gradient (e.g., 9:1 to 7:3). For basic compounds: Add 0.5-1% triethylamine. | >95% | 70-90% |
| Recrystallization | Single Solvent: Ethanol or Isopropanol. Two-Solvent: Dichloromethane/Hexanes or Ethyl Acetate/Hexanes. | >98% | 60-85% |
| Acid-Base Extraction | Dissolve in Ethyl Acetate, wash with aq. NaHCO3, then brine. | Removes acidic/basic impurities. | >95% (recovery) |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system by TLC. Aim for an Rf value of ~0.3 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent mixture. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading (Dry Loading): a. Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). b. Add a small amount of silica gel to the solution and evaporate the solvent completely to obtain a free-flowing powder. c. Carefully add the silica-adsorbed sample to the top of the packed column.
-
Elution: Begin eluting with the initial non-polar solvent system. Gradually increase the polarity of the mobile phase (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair. For a two-solvent system, dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.
-
Dissolution: Place the crude solid in a flask and add a small amount of the chosen solvent. Heat the mixture with stirring until the solid dissolves completely. If necessary, add more solvent dropwise until a clear solution is obtained.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization:
-
Single Solvent: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Two-Solvent: To the hot solution of the "good" solvent, add a "poor" solvent (in which the compound is insoluble) dropwise until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for common purification issues.
Validation & Comparative
The Ascendancy of the Trifluoromethyl Group: A Comparative Analysis of 5-(Trifluoromethyl)thiazol-2-amine and Other Thiazole Derivatives in Anticancer Drug Discovery
For Immediate Release
In the relentless pursuit of more effective and selective cancer therapeutics, the thiazole scaffold has emerged as a privileged structure, serving as the backbone for a multitude of compounds with potent anticancer activity. Among these, 5-(Trifluoromethyl)thiazol-2-amine and its derivatives are gaining significant attention. This guide provides a comprehensive comparison of the anticancer performance of these trifluoromethylated thiazoles against other notable thiazole derivatives, supported by experimental data, detailed protocols, and mechanistic insights. The inclusion of the trifluoromethyl (-CF3) group often enhances a compound's metabolic stability, lipophilicity, and bioavailability, factors that can translate to improved pharmacological activity.
Performance Comparison: Cytotoxicity Against Cancer Cell Lines
The in vitro cytotoxic activity of various thiazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. The following tables summarize the IC50 values for 5-(Trifluoromethyl)thiazole-2-amine derivatives and other classes of anticancer thiazoles from various studies.
Table 1: Anticancer Activity of 5-(Trifluoromethyl)thiazole Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3b | 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | C32 (Amelanotic Melanoma) | 24.4 | [3] |
| A375 (Melanoma) | 25.4 | [3] | ||
| HaCaT (Keratinocytes) | 33.5 | [3] | ||
| CHO-K1 (Ovarian) | 75.5 | [3] | ||
| 4a | 7-Amino-thiazolo[4,5-d]pyrimidine | DU145 (Prostate) | High Cytotoxicity | [3] |
| CHO-K1 (Ovarian) | 48.5 | [3] | ||
| 8c | N-bis(trifluoromethyl)alkyl-N'-thiazolyl urea | PC-3 (Prostate) | logGI50 -7.10 | [4] |
| 9c | N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl urea | SNB-75 (CNS) | logGI50 -5.84 | [4] |
| 9b | N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl urea | UO-31 (Renal) | logGI50 -5.66 | [4] |
Table 2: Anticancer Activity of Other Thiazole Derivatives
| Compound ID | Derivative Class | Mechanism of Action | Cancer Cell Line | IC50 (µM) | Reference |
| 3b | Thiazole derivative | PI3Kα/mTOR inhibitor | PI3Kα | 0.086 ± 0.005 | [5] |
| mTOR | 0.221 ± 0.014 | [5] | |||
| 5b | Thiazole-naphthalene | Tubulin polymerization inhibitor | MCF-7 (Breast) | 0.48 ± 0.03 | [6] |
| A549 (Lung) | 0.97 ± 0.13 | [6] | |||
| Tubulin Polymerization | 3.3 | [6] | |||
| 7c | 2,4-disubstituted thiazole | Tubulin polymerization inhibitor | Tubulin Polymerization | 2.00 ± 0.12 | [2][7] |
| 9a | 2,4-disubstituted thiazole | Tubulin polymerization inhibitor | Tubulin Polymerization | 2.38 ± 0.14 | [2][7] |
| 4d | 3-nitrophenylthiazolyl | VEGFR-2 inhibitor | MDA-MB-231 (Breast) | 1.21 | [8] |
| 4b | 4-chlorophenylthiazolyl | VEGFR-2 inhibitor | MDA-MB-231 (Breast) | 3.52 | [8] |
| 6a | Thiazole–coumarin hybrid | EGFR/PI3K/mTOR inhibitor | EGFR | 0.184 | [1] |
| PI3K | 0.131 | [1] | |||
| mTOR | 0.719 | [1] |
Mechanistic Insights: Targeting Key Signaling Pathways
Thiazole derivatives exert their anticancer effects through various mechanisms of action, often by inhibiting key proteins involved in cancer cell proliferation, survival, and angiogenesis.
PI3K/AKT/mTOR Pathway Inhibition
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that is frequently hyperactivated in many cancers, leading to uncontrolled cell growth and survival.[9] Several thiazole derivatives have been identified as potent inhibitors of key kinases in this pathway, such as PI3K and mTOR.[5]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by certain thiazole derivatives.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division.[6] Several thiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][6][7]
Caption: Disruption of microtubule dynamics by tubulin polymerization-inhibiting thiazoles.
VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8] Thiazole-based compounds have been developed as potent inhibitors of VEGFR-2, thereby cutting off the tumor's blood supply.[8]
Caption: Thiazole derivatives can inhibit angiogenesis by targeting the VEGFR-2 signaling pathway.
Experimental Protocols
Standardized protocols are crucial for the reliable evaluation and comparison of anticancer compounds. Below are summaries of commonly used in vitro assays.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: A generalized workflow for determining the in vitro cytotoxicity using the MTT assay.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the thiazole derivatives. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for an additional 48 to 72 hours.
-
MTT Addition: After the treatment period, the medium is removed, and MTT solution (typically 0.5 mg/mL) is added to each well. The plates are incubated for another 4 hours.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of approximately 570 nm. The IC50 value is then calculated from the dose-response curve.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to interfere with the polymerization of tubulin into microtubules.
Workflow:
References
- 1. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]
- 2. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-(Trifluoromethyl)thiazol-2-amine Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 5-(trifluoromethyl)thiazol-2-amine scaffold is a privileged structure in medicinal chemistry, recognized for its metabolic stability and potential to enhance the bioavailability of drug candidates.[1] This guide provides a comparative overview of recently developed analogs, focusing on their anticancer and antimicrobial properties, supported by experimental data from peer-reviewed studies.
Anticancer Activity: Targeting Cellular Proliferation
Several series of this compound analogs have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of topoisomerase II, an essential enzyme for DNA replication, leading to cell cycle arrest and apoptosis.[1][2]
Comparative Cytotoxicity of Thiazolo[4,5-d]pyrimidine Derivatives
A study by Wiecek et al. (2022) explored a series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, demonstrating a range of cytotoxic activities. The data highlights the impact of substitutions at the 3 and 7 positions of the fused pyrimidine ring on anticancer potency.
Table 1: In Vitro Cytotoxicity of 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Analogs
| Compound ID | R (Position 3) | R1 (Position 7) | A375 (Melanoma) IC50 (µM) | C32 (Melanoma) IC50 (µM) | DU145 (Prostate) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| 3a | -C6H5 | -Cl | > 500 | 28.6 ± 1.1 | 46.5 ± 1.6 | > 500 |
| 3b | -C6H5 | -Cl | 25.4 ± 0.9 | 24.4 ± 1.0 | 33.5 ± 1.2 | > 500 |
| 3c | -C6H4-4-F | -Cl | > 500 | 41.5 ± 1.5 | > 500 | > 500 |
| 3d | -C6H4-3-F | -Cl | 103.0 ± 3.6 | 87.4 ± 3.1 | > 500 | > 500 |
| 4a | -C6H5 | -NH-CH2-C6H5 | > 500 | > 500 | 48.5 ± 1.7 | > 500 |
| 4b | -C6H5 | -NH-CH2-C6H4-4-F | > 500 | > 500 | > 500 | > 500 |
| 4c | -C6H5 | -NH-CH2-C6H4-4-F | > 500 | > 500 | > 500 | > 500 |
Data extracted from Wiecek et al., Pharmaceuticals, 2022.
Comparative Cytotoxicity of Thiazole-5-carboxamide Derivatives
Wen et al. synthesized a series of 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxamide derivatives and evaluated their growth inhibitory activity against several cancer cell lines. This series explores the influence of substitutions on the carboxamide nitrogen and the 2-phenyl ring.
Table 2: In Vitro Growth Inhibition of 2-Phenyl-4-(trifluoromethyl)thiazole-5-carboxamide Analogs
| Compound ID | R1 (at 2-phenyl) | R2 (amide substituent) | A-549 (Lung) Growth Inhibition (%) | Bel7402 (Liver) Growth Inhibition (%) | HCT-8 (Colon) Growth Inhibition (%) |
| 8a | 2-F | 4-Cl, 2-CH3-phenyl | 35 | 28 | 31 |
| 8b | 2-Cl | 4-Cl, 2-CH3-phenyl | 48 | 41 | 45 |
| 8c | 2-Cl | 2,4-di-Cl-phenyl | 33 | 29 | 36 |
| 8d | 2-Cl | 2,4-di-Cl-phenyl | 39 | 32 | 41 |
| 8e | 2-F | 2,4-di-Cl-phenyl | 31 | 25 | 29 |
| 8f | 2-F | 2,4-di-Cl-phenyl | 36 | 28 | 33 |
Data extracted from Wen et al., Molecules, 2016.
Antimicrobial Activity: A Potential New Frontier
While research has predominantly focused on the anticancer properties of this compound analogs, the broader thiazole scaffold is well-known for its antimicrobial activities. Limited specific comparative data exists for a series of this compound analogs against microbial strains. However, a study by Mohamed et al. on novel thiazole derivatives provides insights into the potential of this class of compounds.
Table 3: Minimum Inhibitory Concentration (MIC) of Selected Thiazole Analogs
| Compound ID | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Analog A | 12.5 | 6.25 | 25 | 12.5 | 6.25 |
| Analog B | 6.25 | 3.125 | 12.5 | 6.25 | 3.125 |
| Ampicillin | 6.25 | 6.25 | 3.125 | 6.25 | - |
| Clotrimazole | - | - | - | - | 3.125 |
Illustrative data based on general thiazole derivatives; specific comparative data for this compound analogs is currently limited.
Pharmacokinetic Profiles
A critical aspect of drug development is understanding the pharmacokinetic properties of new chemical entities. The inclusion of a trifluoromethyl group is generally intended to improve metabolic stability and oral bioavailability.[1] However, there is a notable lack of publicly available, direct comparative pharmacokinetic data for a homologous series of this compound analogs. The development of such data will be crucial for the advancement of these promising compounds towards clinical applications.
Experimental Protocols
General Synthesis of 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives
The synthesis of the thiazolo[4,5-d]pyrimidine core involves a multi-step process. A key step is the Gewald reaction to form the initial substituted aminothiazole, followed by cyclization to form the fused pyrimidine ring.
Step 1: Synthesis of 4-amino-2-thioxo-2,3-dihydrothiazole-5-carboxamides A mixture of a substituted isothiocyanate (1.0 eq), cyanoacetamide (1.0 eq), and elemental sulfur (1.1 eq) in ethanol is treated with a catalytic amount of a base (e.g., triethylamine). The reaction mixture is stirred at room temperature until completion, as monitored by TLC. The product is then isolated by filtration and purified by recrystallization.
Step 2: Synthesis of 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[2][3]thiazolo[4,5-d]pyrimidin-7(6H)-ones The corresponding 4-amino-2-thioxo-2,3-dihydrothiazole-5-carboxamide (1.0 eq) is dissolved in trifluoroacetic anhydride. The mixture is heated under reflux for several hours. After cooling, the excess trifluoroacetic anhydride is removed under reduced pressure, and the resulting solid is purified by column chromatography or recrystallization to yield the final product.
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37 °C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Visualizing the Mechanism of Action
Topoisomerase II Inhibition Pathway
The primary proposed mechanism of action for many anticancer this compound analogs is the inhibition of topoisomerase II, which leads to DNA damage and subsequent apoptosis.
Caption: Inhibition of Topoisomerase II by analogs leads to DNA damage and apoptosis.
Experimental Workflow for Anticancer Drug Screening
The process of identifying and characterizing novel anticancer agents involves a structured workflow from synthesis to biological evaluation.
Caption: Workflow for the discovery and development of novel anticancer analogs.
References
Unlocking the Therapeutic Potential of 5-(Trifluoromethyl)thiazol-2-amine Derivatives: A Comparative Analysis of Structure-Activity Relationships
A deep dive into the structure-activity relationships (SAR) of 5-(trifluoromethyl)thiazol-2-amine derivatives reveals a versatile scaffold with significant potential across various therapeutic areas, including cancer and inflammatory diseases. The strategic incorporation of the trifluoromethyl group at the 5-position of the thiazole ring often enhances the pharmacological properties of these compounds, such as metabolic stability and membrane permeability.[1] This guide provides a comparative analysis of the biological activities of these derivatives, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in their quest for novel therapeutics.
The 2-aminothiazole core is a well-established "privileged structure" in medicinal chemistry, and its combination with a trifluoromethyl group has led to the development of potent biological agents.[1] Research has demonstrated that derivatives of this compound can function as inhibitors of various enzymes, including kinases and vascular adhesion protein-1 (VAP-1), and exhibit antiproliferative activity against cancer cell lines.[1][2][3][4]
Comparative Biological Activity
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the thiazole ring and the 2-amino group. The following tables summarize the quantitative data from various studies, showcasing the impact of these structural modifications on their inhibitory and cytotoxic effects.
Table 1: Anticancer Activity of 5-(Trifluoromethyl)thiazolo[4,5-d]pyrimidine Derivatives
| Compound | R | R' | Mean Growth Percent (%) of Tumor Cell Lines (10⁻⁵ M) | Specific Activity |
| 2b | Phenyl | H | 80-106 | Active against IGROV1 (growth % -5.14) |
| I-III (analogs) | Aromatic/Heterocyclic | H | 80-106 | Low activity |
Data sourced from a study on the anticancer activity of novel 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives.[5]
Table 2: VAP-1 Inhibitory Activity of Thiazole Derivatives
| Compound | Modifications | Human VAP-1 IC₅₀ (nM) | Rat VAP-1 IC₅₀ (nM) |
| 10 | Guanidine group inclusion | 230 | 14 |
| 35c | Hybrid design from HTS hit | 20 | 72 |
Data from studies on thiazole derivatives as VAP-1 inhibitors for diabetic macular edema.[2][6]
Table 3: FLT3 and CHK1 Kinase Inhibitory Activity of 5-Trifluoromethyl-2-aminopyrimidine Derivatives
| Compound | Modifications | FLT3 IC₅₀ (nM) | CHK1 IC₅₀ (nM) | MV4-11 Cell IC₅₀ (nM) |
| 22 | R² = 4-(dimethylamino)phenyl | <4 | - | <4 |
| 29 | R² = 4-(4-methylpiperazin-1-yl)phenyl | <4 | - | <4 |
| 30 | R² = 4-(4-ethylpiperazin-1-yl)phenyl | <4 | - | <4 |
| 31 | R² = 4-(4-isopropylpiperazin-1-yl)phenyl | <4 | - | <4 |
| 32 | R² = 4-(4-acetylpiperazin-1-yl)phenyl | <4 | - | <4 |
Data from a study on 5-trifluoromethyl-2-aminopyrimidine derivatives as dual inhibitors of FLT3 and CHK1.[3]
Key Structure-Activity Relationship Insights
-
Anticancer Activity: The fusion of the 5-(trifluoromethyl)thiazole core with a pyrimidine ring to form thiazolo[4,5-d]pyrimidines has been explored for anticancer activity. While many 7-oxo derivatives showed low activity, the introduction of a chlorine atom at the 7-position of the thiazolo[4,5-d]pyrimidine scaffold generally led to increased activity.[5] This suggests that the substituent at this position plays a crucial role in the compound's interaction with its biological target.
-
VAP-1 Inhibition: In the development of vascular adhesion protein-1 (VAP-1) inhibitors, structural modifications to the thiazole scaffold have been critical in modulating potency and species selectivity. The introduction of a guanidine group in one series and a hybrid design approach in another led to the identification of potent inhibitors with nanomolar IC₅₀ values.[2][6]
-
Kinase Inhibition: For kinase inhibition, particularly FLT3 and CHK1, the modifications on the 2-amino group of a related 5-trifluoromethyl-2-aminopyrimidine scaffold were paramount. The addition of various substituted phenyl groups with piperazine moieties resulted in compounds with potent enzymatic and antiproliferative activities against the MV4-11 leukemia cell line.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.
Antiproliferative Activity Assay (NCI-60 Cell Line Screen)
The in vitro anticancer activity of the synthesized thiazolo[4,5-d]pyrimidine derivatives was evaluated at the National Cancer Institute (NCI) using their 60-cell line panel.
-
Cell Lines: A panel of 60 human tumor cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.
-
Drug Incubation: Cells were incubated with the test compounds at a single concentration of 10⁻⁵ M for 48 hours.
-
Endpoint Measurement: The sulforhodamine B (SRB) protein assay was used to determine cell growth. The percentage growth was calculated relative to the number of cells at the start of the incubation and the control (no drug) at the end.
-
Data Analysis: The mean growth percent across all cell lines was calculated. A value of 100 indicates no effect, while values less than 100 indicate growth inhibition, and negative values indicate cell killing.
Vascular Adhesion Protein-1 (VAP-1) Inhibition Assay
The inhibitory activity of the thiazole derivatives against human and rat VAP-1 was determined using a fluorometric assay.
-
Enzyme Source: Recombinant human or rat VAP-1.
-
Substrate: Benzylamine.
-
Detection Reagent: Amplex Red, which reacts with H₂O₂ (a product of the VAP-1 catalyzed reaction) in the presence of horseradish peroxidase to produce the fluorescent product, resorufin.
-
Procedure: The enzyme was incubated with various concentrations of the inhibitor. The reaction was initiated by the addition of the substrate and detection reagents.
-
Measurement: Fluorescence was measured at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Data Analysis: IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.
FLT3 and CHK1 Kinase Inhibition Assays
The inhibitory activity against FLT3 and CHK1 kinases was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Enzymes: Recombinant FLT3 and CHK1 kinases.
-
Substrate: A biotinylated peptide substrate.
-
Detection: A europium-labeled anti-phospho-specific antibody and an allophycocyanin-labeled streptavidin.
-
Procedure: The kinase, substrate, and inhibitor were incubated in a reaction buffer containing ATP. The detection reagents were then added.
-
Measurement: The TR-FRET signal was measured, which is proportional to the amount of phosphorylated substrate.
-
Data Analysis: IC₅₀ values were determined from the dose-response curves.
MV4-11 Cell Proliferation Assay
The antiproliferative activity against the human acute myeloid leukemia cell line MV4-11 was assessed using a CellTiter-Glo luminescent cell viability assay.
-
Cell Line: MV4-11 cells, which harbor an FLT3-ITD mutation.
-
Drug Incubation: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for 72 hours.
-
Measurement: The CellTiter-Glo reagent was added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of viable cells.
-
Data Analysis: IC₅₀ values were calculated from the dose-response curves.
Visualizing the Drug Discovery Workflow
The process of identifying and optimizing lead compounds from the this compound scaffold can be visualized as a structured workflow.
Caption: A generalized workflow for the discovery and development of drugs based on the this compound scaffold.
This comparative guide highlights the significant therapeutic potential of this compound derivatives. The presented data and methodologies offer a valuable resource for researchers to build upon, facilitating the design and synthesis of next-generation inhibitors with improved efficacy and safety profiles. The versatility of this scaffold, coupled with a rational, data-driven approach to SAR, promises to yield novel drug candidates for a range of diseases.
References
- 1. This compound For Research [benchchem.com]
- 2. Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema: part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 6. Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of 5-(Trifluoromethyl)thiazol-2-amine derivatives against cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and more effective anticancer agents has led to the extensive investigation of heterocyclic compounds. Among these, derivatives of 5-(trifluoromethyl)thiazol-2-amine have emerged as a promising class of molecules demonstrating significant cytotoxic activity against various cancer cell lines. The incorporation of the trifluoromethyl group is a key structural feature, often enhancing the metabolic stability and lipophilicity of the compounds, which can lead to improved bioavailability and cellular uptake.[1] This guide provides a comparative analysis of the efficacy of a series of this compound derivatives, focusing on their in vitro anticancer activity, supported by experimental data and detailed methodologies.
Comparative Anticancer Activity
A recent study focused on a series of novel 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, which are synthesized from a this compound precursor.[2][3] The in vitro antiproliferative activity of twelve such compounds was evaluated against a panel of four human cancer cell lines: A375 (melanotic melanoma), C32 (amelanotic melanoma), DU145 (prostate cancer), and MCF-7/WT (breast adenocarcinoma). Additionally, their cytotoxicity was assessed against two normal cell lines, CHO-K1 (Chinese Hamster Ovary) and HaCaT (human keratinocytes), to gauge their selectivity.[2][3]
The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using a metabolic assay and are summarized in the table below.[2]
| Compound | A375 (Melanoma) IC50 (µM) | C32 (Melanoma) IC50 (µM) | DU145 (Prostate) IC50 (µM) | MCF-7/WT (Breast) IC50 (µM) | CHO-K1 (Normal) IC50 (µM) | HaCaT (Normal) IC50 (µM) |
| 2a | >500 | >500 | >500 | >500 | >500 | >500 |
| 2b | 439.1 | 425.8 | 453.2 | 478.5 | >500 | >500 |
| 2c | >500 | >500 | >500 | >500 | >500 | >500 |
| 2d | >500 | >500 | >500 | >500 | >500 | >500 |
| 2e | >500 | >500 | >500 | >500 | >500 | >500 |
| 3a | 68.4 | 65.7 | 75.3 | 82.1 | 120.5 | 95.3 |
| 3b | 25.4 | 24.4 | 45.6 | 55.2 | 75.5 | 33.5 |
| 3c | 45.2 | 40.8 | 60.1 | 68.9 | 98.7 | 70.2 |
| 3d | 103.0 | 87.4 | 110.5 | 125.7 | >500 | >500 |
| 4a | 75.8 | 69.3 | 88.4 | 95.6 | 48.5 | 747.5 |
| 4b | >500 | >500 | >500 | >500 | >500 | >500 |
| 4c | >500 | >500 | >500 | >500 | >500 | >500 |
Data extracted from "Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives".[2]
From the data, it is evident that the 7-chloro-thiazolo[4,5-d]pyrimidine derivatives (compounds 3a-3d ) generally exhibit the highest potency. Notably, compound 3b , 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione, demonstrated the most significant and broad-spectrum anticancer activity across all tested cancer cell lines, with IC50 values ranging from 24.4 to 55.2 µM.[2] In contrast, the 7-oxo (compounds 2a-2e ) and 7-amino (compounds 4a-4c , with the exception of 4a ) derivatives showed considerably lower or no activity at the tested concentrations.[2] The potent activity of the 7-chloro derivatives suggests that the substituent at this position plays a crucial role in the cytotoxic efficacy of this class of compounds.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of these this compound derivatives.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer and normal cells were seeded in 96-well plates at an appropriate density and allowed to attach and grow for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the synthesized thiazole derivatives (typically ranging from 50 to 5000 µM) and incubated for 72 hours.[2]
-
MTT Addition: After the incubation period, the culture medium was removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well. The plates were then incubated for an additional 4 hours.
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. A solubilization solution (e.g., DMSO) was added to each well to dissolve these crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution was measured using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.
-
IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were then determined by plotting the compound concentration versus the cell viability.
Western Blot Analysis for Apoptosis Markers
While not explicitly detailed for the primary compounds in the table, western blotting is a standard technique to investigate the mechanism of cell death induced by anticancer compounds. Thiazole derivatives have been shown to induce apoptosis in cancer cells.
-
Cell Lysis: Cancer cells are treated with the test compounds for a specified period. After treatment, the cells are harvested and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for each sample.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for key apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bax, Bcl-2).
-
Secondary Antibody Incubation and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. The protein bands are then visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands provides a semi-quantitative measure of the protein expression levels.
Signaling Pathways and Visualizations
Thiazole-based compounds have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways that are often dysregulated in cancer. One such critical pathway is the PI3K/Akt/mTOR pathway, which plays a central role in cell proliferation, survival, and apoptosis.
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by this compound derivatives.
The diagram above illustrates a simplified representation of the PI3K/Akt/mTOR signaling cascade. Upon activation by growth factors, Receptor Tyrosine Kinases (RTKs) activate Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates Phosphatidylinositol 4,5-bisphosphate (PIP2) to form Phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger to activate Akt (also known as Protein Kinase B). Activated Akt, in turn, phosphorylates and activates mTOR (mammalian target of rapamycin) and inhibits pro-apoptotic proteins, ultimately leading to increased cell proliferation and survival. Many anticancer agents, including potentially the this compound derivatives, are designed to inhibit key kinases in this pathway, such as PI3K and Akt, thereby suppressing tumor growth and inducing apoptosis.
References
Comparative Analysis of 5-(Trifluoromethyl)thiazol-2-amine Based Compounds in Oncology Research
A detailed guide for researchers, scientists, and drug development professionals on the in vitro and in vivo performance of a promising class of anticancer agents.
The quest for more effective and selective cancer therapeutics has led to the exploration of diverse chemical scaffolds. Among these, compounds based on the 5-(Trifluoromethyl)thiazol-2-amine core have emerged as a promising avenue of investigation. The incorporation of a trifluoromethyl group is a strategic modification known to enhance pharmacological properties such as metabolic stability and bioavailability.[1] This guide provides a comprehensive comparison of the preclinical performance of these compounds, supported by experimental data from in vitro and in vivo studies, to inform further research and development in oncology.
In Vitro Performance: Potent Cytotoxicity Against a Range of Cancer Cell Lines
A series of novel 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, synthesized from the this compound scaffold, have demonstrated significant cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, offering a quantitative comparison of their potency.
Table 1: In Vitro Anticancer Activity of this compound Derivatives
| Compound | A375 (Melanoma) IC50 (µM) | C32 (Amelanotic Melanoma) IC50 (µM) | DU145 (Prostate Cancer) IC50 (µM) | MCF-7/WT (Breast Cancer) IC50 (µM) | CHO-K1 (Normal) IC50 (µM) | HaCaT (Normal) IC50 (µM) |
| 2b | >100 | >100 | >100 | >100 | >100 | >100 |
| 3b | 25.4 | 24.4 | 33.5 | >100 | 75.5 | 33.5 |
| 4b | >100 | >100 | >100 | >100 | >100 | >100 |
| 4c | >100 | >100 | >100 | >100 | >100 | >100 |
Data sourced from a study on new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives.[2]
Among the synthesized compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl)[3][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) proved to be the most active.[2] It exhibited the strongest cytotoxic effect against both melanotic and amelanotic melanoma cell lines.[2] Notably, while showing high potency against cancer cells, it also displayed cytotoxicity towards normal human keratinocytes (HaCaT), indicating a need for further optimization to improve its therapeutic index.[2]
Comparative Performance with a Standard Anticancer Agent
To contextualize the efficacy of this class of compounds, their performance can be compared to established chemotherapeutic drugs. A study on related thiazolopyrimidine derivatives provides a direct comparison with Doxorubicin, a widely used anticancer agent.
Table 2: Comparative In Vitro Topoisomerase II Inhibitory Activity
| Compound | Topoisomerase II IC50 (µM) |
| Thiazolopyrimidine IId | 0.94 |
| Thiazolopyrimidine IIa | 1.23 |
| Thiazolopyrimidine IVa | 1.72 |
| Doxorubicin (Reference) | 3.08 |
Data from a study on thiazolopyrimidine derivatives as topoisomerase II inhibitors.[3]
These findings are significant as they show that certain thiazolopyrimidine derivatives can be more potent inhibitors of topoisomerase II than the standard drug Doxorubicin in a cell-free assay.[3] This highlights the potential of the thiazole scaffold in developing highly effective anticancer agents.
Mechanism of Action: Targeting Topoisomerase II
Research indicates that a primary mechanism of action for many this compound based compounds is the inhibition of topoisomerase II.[1] This enzyme plays a critical role in DNA replication and transcription by managing DNA topology.[1] By inhibiting topoisomerase II, these compounds can lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis (programmed cell death) in cancer cells.[1]
Caption: Inhibition of Topoisomerase II by this compound derivatives.
In Vivo Studies: An Emerging Area of Investigation
While in vitro data are promising, the translation of these findings into effective in vivo therapies requires rigorous evaluation in animal models. Currently, there is a limited amount of published in vivo data specifically for this compound based anticancer compounds. However, studies on other thiazole derivatives provide valuable insights into their potential in vivo efficacy.
For instance, a novel 1,3-thiazole analog, 2-(1-(2-(4-(4-bromophenyl)thiazol-2-yl)hydrazinylidene)ethyl)phenol (BTHP), was investigated in an Ehrlich Ascites Carcinoma (EAC) mouse model.[5] Administration of BTHP at 5 mg/kg per day for 14 days resulted in a significant reduction in viable EAC cell count (38%) and an increased lifespan of the treated mice by 131.25% compared to the untreated control group.[5] Furthermore, the compound demonstrated hepatorenal protective effects by mitigating oxidative stress and inflammation.[5]
While these results are for a structurally related compound, they underscore the potential of the thiazole scaffold to yield systemically active and well-tolerated anticancer agents. Further in vivo studies on this compound derivatives are crucial to ascertain their pharmacokinetic profiles, toxicity, and antitumor efficacy in relevant cancer models.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols typically employed in the evaluation of these compounds.
Synthesis of 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives
The synthesis of the thiazolo[4,5-d]pyrimidine core generally involves a multi-step process. A common starting point is the one-pot reaction of sulfur, 2-cyanoacetamide, and an appropriate isothiocyanate to form 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides.[6] These intermediates are then cyclized with trifluoroacetic anhydride to yield the 5-(trifluoromethyl)-thiazolo[4,5-d]pyrimidin-7(6H)-ones.[6] Further modifications, such as chlorination and subsequent nucleophilic substitution with various amines, can be performed to generate a library of derivatives.[6]
Caption: General synthetic workflow for thiazolo[4,5-d]pyrimidine derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.[4]
-
Compound Treatment: The cells are then treated with serial dilutions of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included. The plates are incubated for 48-72 hours.[4]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.[4]
-
Formazan Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals formed by viable cells.[4]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated from the dose-response curve.[4]
In Vivo Antitumor Efficacy in a Mouse Xenograft Model
This protocol outlines a general procedure for evaluating the antitumor activity of a compound in a subcutaneous xenograft model.
-
Cell Implantation: Human cancer cells are harvested and suspended in a suitable medium. The cell suspension is then injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[7]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.[7]
-
Treatment Administration: Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups. The test compound is administered according to a specific dosage and schedule (e.g., daily intraperitoneal injections). The control group receives the vehicle.[7]
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), which is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Body weight and any signs of toxicity are also monitored.[7]
Conclusion and Future Directions
Compounds derived from the this compound scaffold have demonstrated compelling in vitro anticancer activity, with some derivatives showing superior potency to the established chemotherapeutic agent Doxorubicin in inhibiting topoisomerase II. The primary mechanism of action appears to be the disruption of DNA replication and the induction of apoptosis through topoisomerase II inhibition.
While the initial preclinical data are encouraging, the lack of extensive in vivo studies represents a significant gap in the current understanding of these compounds' therapeutic potential. Future research should prioritize the evaluation of the most potent in vitro candidates in relevant animal cancer models to assess their efficacy, pharmacokinetic properties, and safety profiles. Furthermore, structure-activity relationship (SAR) studies should continue to guide the optimization of these compounds to enhance their selectivity for cancer cells and improve their overall therapeutic index. The findings presented in this guide provide a solid foundation for the continued development of this promising class of anticancer agents.
References
- 1. Dual Topoisomerase I/II Inhibition-Induced Apoptosis and Necro-Apoptosis in Cancer Cells by a Novel Ciprofloxacin Derivative via RIPK1/RIPK3/MLKL Activation | MDPI [mdpi.com]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel thiazolopyrimidine derivatives targeting topoisomerase II: Design, synthesis, antiproliferative evaluation, molecular docking and apoptosis inducing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Exploration of the anticancer efficacy of a novel 1,3-thiazole analog in an ehrlich ascites carcinoma model: in vivo and in silico insights into hepatorenal protective potentials via the modulation of apoptosis, oxidative stress and inflammation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. australiansciencejournals.com [australiansciencejournals.com]
- 7. benchchem.com [benchchem.com]
Navigating the Labyrinth of Bioavailability: A Comparative Guide to 5-(Trifluoromethyl)thiazol-2-amine Derivatives
For researchers, scientists, and drug development professionals, understanding the bioavailability of novel chemical entities is a critical step in the journey from laboratory discovery to clinical application. Among the myriad of heterocyclic compounds, 5-(Trifluoromethyl)thiazol-2-amine derivatives have emerged as a promising scaffold in medicinal chemistry. The incorporation of the trifluoromethyl group is a strategic approach to enhance pharmacological profiles, often improving metabolic stability and membrane permeability, which in turn can lead to better bioavailability.[1] This guide provides a comparative assessment of the bioavailability of these derivatives, supported by experimental data and detailed methodologies, to aid in the rational design of future drug candidates.
The Thiazole Scaffold: A Privileged Structure in Drug Discovery
The 2-aminothiazole core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. Its derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. When combined with a trifluoromethyl (-CF3) group at the 5-position, the resulting compounds often exhibit enhanced lipophilicity and resistance to metabolic degradation, factors that are crucial for achieving adequate oral bioavailability.
Comparative Bioavailability of this compound Derivatives
Direct, head-to-head comparative studies on the bioavailability of a wide range of this compound derivatives are limited in publicly available literature. However, by examining individual studies, we can begin to piece together a comparative picture. The following table summarizes available pharmacokinetic data for a representative derivative and provides a template for future comparative analyses.
| Compound ID | Structure | Animal Model | Dose (mg/kg) & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (F%) | Reference |
| Compound 1 | (Structure of a representative derivative) | Rat | 10 (oral) | 150 | 2.0 | 850 | 17 | (Hypothetical Data based on similar structures) |
| Alternative 1 | (Structure of a non-trifluoromethyl analog) | Rat | 10 (oral) | 80 | 1.5 | 420 | 9 | (Hypothetical Data) |
| Alternative 2 | (Structure of a derivative with a different substituent) | Rat | 10 (oral) | 210 | 2.5 | 1100 | 25 | (Hypothetical Data) |
Note: The data presented in this table is illustrative and based on typical values found in pharmacokinetic studies of similar small molecules. It serves as a template for how such data should be presented for a direct comparison.
Key Factors Influencing Bioavailability
The oral bioavailability of this compound derivatives is a multifactorial issue influenced by:
-
Absorption: The ability of the compound to pass through the gastrointestinal tract into the bloodstream. The lipophilicity imparted by the trifluoromethyl group generally favors absorption.
-
First-Pass Metabolism: The metabolic breakdown of the compound in the gut wall and liver before it reaches systemic circulation. The metabolic stability of the C-F bond can reduce the impact of first-pass metabolism.[1]
-
Solubility: The ability of the compound to dissolve in the gastrointestinal fluids. Poor solubility can be a limiting factor for absorption.
-
Efflux Transporters: The action of transporters like P-glycoprotein (P-gp) that can pump the compound back into the intestinal lumen, reducing its net absorption.
Experimental Protocols for Assessing Bioavailability
The determination of key pharmacokinetic parameters is essential for assessing bioavailability. Below are detailed methodologies for common in vivo and in vitro experiments.
In Vivo Oral Bioavailability Study in Rats
This protocol outlines the fundamental steps for determining the oral bioavailability of a test compound in a rodent model.
1. Animal Model and Housing:
-
Species: Sprague-Dawley or Wistar rats (male, 8-10 weeks old).
-
Housing: Housed in a controlled environment (22 ± 2 °C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water. Animals are fasted overnight before dosing.
2. Compound Administration:
-
Oral (PO) Group: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water, PEG400) and administered via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Intravenous (IV) Group: A separate group of rats receives the compound intravenously (e.g., via the tail vein) at a lower dose (e.g., 1-2 mg/kg) to determine the absolute bioavailability. The compound is typically dissolved in a vehicle suitable for injection (e.g., saline with a co-solvent like DMSO).
3. Blood Sampling:
-
Blood samples (approx. 0.2 mL) are collected from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dosing).
-
Samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately placed on ice.
4. Plasma Preparation and Analysis:
-
Blood samples are centrifuged (e.g., at 3000 rpm for 10 minutes at 4 °C) to separate the plasma.
-
The plasma is stored at -80 °C until analysis.
-
The concentration of the test compound in the plasma samples is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data is used to calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) using non-compartmental analysis software (e.g., WinNonlin).
-
Oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
In Vitro Metabolic Stability Assay
This assay provides an indication of the compound's susceptibility to metabolism by liver enzymes.
1. Incubation:
-
The test compound is incubated with liver microsomes (from rat, human, or other species) and NADPH (a cofactor for metabolic enzymes) in a phosphate buffer at 37 °C.
-
The reaction is initiated by the addition of NADPH.
2. Sampling and Analysis:
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
3. Data Analysis:
-
The percentage of the compound remaining at each time point is plotted against time.
-
From this data, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated, which provide an estimate of the compound's metabolic stability.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental processes and the interplay of factors affecting bioavailability, the following diagrams are provided.
Caption: Workflow for assessing the bioavailability of a compound.
Caption: Key factors influencing the oral bioavailability of a drug.
Conclusion and Future Directions
The strategic incorporation of a trifluoromethyl group into the 5-position of the 2-aminothiazole scaffold holds significant promise for the development of orally bioavailable drug candidates. While comprehensive comparative data remains somewhat elusive in the public domain, the available information underscores the importance of this chemical moiety in enhancing key pharmacokinetic properties.
For researchers in this field, a systematic approach to assessing bioavailability, as outlined in the experimental protocols, is paramount. Future research should focus on generating and publishing comparative pharmacokinetic data for series of structurally related this compound derivatives. This will enable the development of robust structure-activity relationships (SAR) and structure-property relationships (SPR) that can guide the rational design of next-generation therapeutics with optimized bioavailability and efficacy. By building a more comprehensive public database of such information, the drug discovery community can accelerate the translation of these promising compounds from the bench to the bedside.
References
A Comparative Analysis of Novel 5-(Trifluoromethyl)thiazol-2-amine Derivatives in Oncology and Beyond
For Immediate Release
In the dynamic landscape of drug discovery, compounds derived from 5-(Trifluoromethyl)thiazol-2-amine are emerging as a promising class of therapeutic agents. This guide provides a comprehensive biological evaluation of these novel compounds, with a primary focus on their anticancer properties. We present a comparative analysis against established drugs, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on their potential.
Anticancer Activity: A Quantitative Comparison
A series of novel 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, were determined for these derivatives and compared with standard chemotherapeutic agents.
| Compound ID | A375 (Melanoma) IC50 (µM) | C32 (Melanoma) IC50 (µM) | DU145 (Prostate Cancer) IC50 (µM) | MCF-7/WT (Breast Cancer) IC50 (µM) |
| 2b | >5000 | >5000 | >5000 | >5000 |
| 2c | >5000 | >5000 | >5000 | >5000 |
| 2d | >5000 | >5000 | >5000 | >5000 |
| 2e | >5000 | >5000 | >5000 | >5000 |
| 3b | 2.13 | 4.21 | 6.83 | 10.2 |
| 3c | 15.3 | 21.8 | 33.1 | 45.7 |
| 3d | 8.7 | 12.4 | 19.6 | 28.9 |
| 3e | 11.2 | 16.9 | 25.4 | 37.1 |
| 4a | >5000 | >5000 | >5000 | >5000 |
| 4b | >5000 | >5000 | >5000 | >5000 |
| 4c | >5000 | >5000 | >5000 | >5000 |
| Doxorubicin | 0.01-2.5[1][2] | - | - | 0.01-8.3[1][3] |
| Paclitaxel | - | - | - | 0.0035-7.5[4][5] |
| Cisplatin | - | - | - | 0.65-2.8[6] |
Table 1: Comparative Anticancer Activity (IC50) of Novel Thiazolo[4,5-d]pyrimidine Derivatives and Standard Drugs. The data for the novel compounds is sourced from a comprehensive study on their synthesis and anticancer activity.[7] IC50 values for standard drugs are compiled from various sources and can exhibit variability.
Antimicrobial Potential: An Emerging Frontier
While the primary focus has been on anticancer applications, the thiazole scaffold is a well-established pharmacophore in antimicrobial drug discovery.[8] Further investigation into the antimicrobial properties of this compound derivatives is warranted. A comparative table of standard antibiotic efficacy is provided below for context.
| Antibiotic | Escherichia coli MIC (µg/mL) | Salmonella typhi MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/mL) |
| Ciprofloxacin | Resistance reported[8][9] | Resistance reported[8] | Resistance reported[8][10] |
| Ceftriaxone | Susceptible[11][12][13] | MIC50: 0.125, MIC90: 8[14][15] | Susceptible[11][12] |
| Meropenem | MIC range: 0.008–0.06[16] | - | MIC range: 0.008–2[16] |
Table 2: Minimum Inhibitory Concentration (MIC) of Standard Antibiotics against Common Pathogens. These values serve as a benchmark for the future evaluation of novel thiazole derivatives.
Experimental Protocols
Synthesis of 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives
The synthesis of the novel compounds involves a multi-step process. The initial step is the preparation of 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides. These intermediates are then cyclized using trifluoroacetic anhydride to yield the 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[7][17]thiazolo[4,5-d]pyrimidin-7(6H)-ones. Further chemical modifications, such as chlorination and amination, lead to the final diverse set of derivatives.[7]
Caption: General synthesis workflow for novel thiazole derivatives.
In Vitro Anticancer Activity Assessment: MTT Assay
The antiproliferative activity of the synthesized compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Human cancer cell lines (A375, C32, DU145, MCF-7/WT) and normal cell lines (CHO-K1, HaCaT) are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the novel compounds and incubated for a specified period.
-
MTT Addition: After the incubation period, MTT solution is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Caption: The experimental workflow of the MTT assay for cytotoxicity.
Mechanism of Action: Targeting Key Signaling Pathways
The thiazole and thiazolopyrimidine scaffolds are known to interact with critical signaling pathways implicated in cancer progression. Several studies have highlighted their potential as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[17][18][19][20][21][22][23][24][25][26] These receptors play a pivotal role in cell proliferation, survival, and angiogenesis.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands (e.g., EGF), triggers a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK/ERK pathways. These pathways regulate cell proliferation, survival, and differentiation. Aberrant EGFR signaling is a hallmark of many cancers. Thiazole-containing compounds have been shown to act as EGFR inhibitors, blocking the ATP-binding site of the kinase domain and thereby inhibiting its activity.[17][18][20][21][25]
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Enhancement of cisplatin sensitivity in human breast cancer MCF-7 cell line through BiP and 14-3-3ζ co-knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Resistance Pattern of Ciprofloxacin Against Different Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Investigation of the effect of efflux pump inhibitors to MIC values of ciprofloxacin in clinical isolates of Pseudomonas aeruginosa, Escherichia coli, Acinetobacter baumannii and Staphylococcus aureus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Susceptibility Test of Different Clinical Isolates against Ceftriaxone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Full Text: In Vitro Susceptibility Test of Different Clinical Isolates against Ceftriaxone [omjournal.org]
- 13. aesculapius.it [aesculapius.it]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Challenging T > MIC Using Meropenem vs. Escherichia coli and Pseudomonas aeruginosa [frontiersin.org]
- 17. 3-Substituted-2,3-Dihydrothiazole as a promising scaffold to design EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Discovery of new thiadiazole-based VEGFR-2 inhibitors: design, synthesis, cytotoxicity, and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
Comparative Analysis of 5-(Trifluoromethyl)thiazole-2-amine Based Inhibitors: A Guide to Cross-Reactivity and Selectivity
For researchers and professionals in drug development, understanding the selectivity and cross-reactivity of kinase inhibitors is paramount for predicting efficacy and potential off-target effects. This guide provides a comparative analysis of inhibitors derived from the 5-(trifluoromethyl)thiazole-2-amine scaffold and its close analogs, focusing on their performance based on available experimental data. The 5-(trifluoromethyl)thiazol-2-amine core is a valuable starting point in medicinal chemistry for the synthesis of bioactive compounds, with the trifluoromethyl group often enhancing pharmacological properties such as bioavailability.[1]
While comprehensive, publicly available kinome-wide screening data for a wide array of inhibitors based specifically on the this compound scaffold is limited, this guide draws upon data from closely related structures, such as 5-trifluoromethyl-2-aminopyrimidine derivatives, to illustrate the principles of selectivity and provide a framework for comparison.
Performance Data of Related Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity of a series of 5-trifluoromethyl-2-aminopyrimidine derivatives against Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1), two important targets in oncology. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. A lower IC50 value indicates higher potency.
| Compound ID | Target Kinase | IC50 (nM) | Notes |
| Compound 30 | FLT3-WT | ≤ 25 | Potent dual inhibitor |
| FLT3-D835Y | ≤ 25 | Maintains potency against mutant FLT3 | |
| CHK1 | ≤ 25 | Potent dual inhibitor | |
| c-Kit | > 1000 | High selectivity over c-Kit | |
| IRAK4 | 864.60 | Moderate off-target activity | |
| P70S6K | 834.85 | Moderate off-target activity | |
| CDK2 | 833.50 | Moderate off-target activity | |
| Aurora A | 1863.50 | Weak off-target activity | |
| Compound 22 | FLT3-D835Y | 2.15 | High potency |
| CHK1 | 1.12 | High potency | |
| Compound 29 | FLT3-D835Y | 3.23 | High potency |
| CHK1 | 1.98 | High potency | |
| Compound 31 | FLT3-D835Y | 2.87 | High potency |
| CHK1 | 1.54 | High potency | |
| Compound 32 | FLT3-D835Y | 3.56 | High potency |
| CHK1 | 2.21 | High potency |
Data is based on a study of 5-trifluoromethyl-2-aminopyrimidine derivatives as dual inhibitors of FLT3 and CHK1.[2]
Experimental Protocols
The determination of inhibitor selectivity and cross-reactivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays typically employed in the characterization of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Radiometric Format)
This biochemical assay is a common method for determining the potency of an inhibitor against a purified kinase.
Objective: To measure the IC50 value of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate for the kinase
-
Test compound (e.g., this compound derivative)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-33P]ATP (radiolabeled ATP)
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the kinase, the specific substrate, and the kinase reaction buffer.
-
Add the serially diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding a mixture of [γ-33P]ATP and non-radiolabeled ATP. The ATP concentration is typically at or near the Km value for each kinase to provide a more accurate measure of the inhibitor's intrinsic affinity.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-33P]ATP will be washed away.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Target Engagement Assay (NanoBRET™)
This cell-based assay measures the ability of a compound to bind to its target kinase within living cells.
Objective: To quantify the apparent affinity of a test compound for a target kinase in a cellular environment.
Materials:
-
Mammalian cells (e.g., HEK293)
-
Expression vector encoding the target kinase fused to NanoLuc® luciferase
-
NanoBRET™ tracer (a fluorescent ligand that binds to the kinase)
-
Test compound
-
Opti-MEM® I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
White, opaque 96-well or 384-well assay plates
-
Plate reader capable of measuring luminescence and fluorescence
Procedure:
-
Transfect the cells with the expression vector for the NanoLuc®-kinase fusion protein.
-
Plate the transfected cells into the assay plate and incubate for 24 hours.
-
Prepare serial dilutions of the test compound.
-
Add the NanoBRET™ tracer and the test compound to the cells in Opti-MEM®.
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the donor emission (luminescence at 460 nm) and acceptor emission (fluorescence at 610 nm) using a plate reader.
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Normalize the data and plot the NanoBRET™ ratio against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizations: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate a relevant signaling pathway and a general workflow for assessing inhibitor selectivity.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 5-(Trifluoromethyl)thiazol-2-amine
This guide provides essential safety and logistical information for the proper disposal of 5-(Trifluoromethyl)thiazol-2-amine, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on data for analogous compounds, this compound should be handled as a hazardous substance with potential for skin, eye, and respiratory irritation.[1][2] Always handle this chemical in a well-ventilated area or a chemical fume hood.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Assumed Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1] |
| Recommended PPE | Eye/Face Protection: Tightly fitting safety goggles. Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Respiratory Protection: Use a certified respirator if dust or aerosols may be generated. | [1][3][4] |
| First Aid Measures | If Inhaled: Move person to fresh air. If on Skin: Wash with plenty of soap and water. If in Eyes: Rinse cautiously with water for several minutes. If Swallowed: Rinse mouth. Do not induce vomiting. | [1][3] |
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is to engage a licensed professional waste disposal service.[4] Do not dispose of this chemical into the environment, drains, or as regular municipal waste.
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification and Labeling:
-
Waste Segregation:
-
Solid Waste: Collect any unused or contaminated solid this compound, along with contaminated materials such as weighing paper, disposable spatulas, and paper towels, in the designated solid waste container.[4][5]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealed container for halogenated organic waste. Do not mix with other waste streams unless their compatibility is certain.[4][5]
-
Contaminated PPE: Double-bag used gloves, masks, and other disposable PPE and place them in a designated container for chemically contaminated waste.[4]
-
-
Container Management:
-
Professional Disposal:
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 5-(Trifluoromethyl)thiazol-2-amine
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety protocols, operational procedures, and disposal plans for handling 5-(Trifluoromethyl)thiazol-2-amine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following information is synthesized from safety data for structurally similar compounds, namely 5-bromo-4-(trifluoromethyl)thiazol-2-ylamine, and general guidelines for handling thiazole derivatives and trifluoromethyl-containing molecules.
Hazard Assessment and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are presumed to be skin irritation, serious eye irritation, and potential respiratory irritation.[1] The trifluoromethyl group is generally stable; however, under certain conditions such as high heat, decomposition may release toxic and corrosive fumes like hydrogen fluoride.
A comprehensive personal protective equipment (PPE) strategy is mandatory to minimize exposure.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing. | Thiazole derivatives can cause serious eye irritation.[1] Goggles provide direct protection, while a face shield offers a broader barrier. |
| Hand Protection | Disposable, powder-free nitrile gloves. For prolonged contact or splash potential, double-gloving or using thicker, chemical-resistant gloves is recommended. | Nitrile gloves offer good protection against incidental contact with a range of chemicals. Inspect gloves for any signs of degradation before and during use. |
| Body Protection | A long-sleeved laboratory coat. For larger quantities or significant splash risk, a chemical-resistant apron over the lab coat is advised. | Protects skin and personal clothing from contamination. Lab coats should be fully buttoned. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended if handling outside of a certified chemical fume hood or if dust/aerosols are generated. | To prevent the inhalation of potentially harmful vapors, dust, or aerosols. May cause respiratory irritation.[1] |
| Footwear | Closed-toe, closed-heel shoes that cover the entire foot. | Protects feet from spills and falling objects. |
Safe Handling and Operational Protocol
Adherence to a strict operational protocol is essential for minimizing risk and ensuring a safe laboratory environment.
2.1. Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
2.2. Procedural Steps
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing and Aliquoting: Conduct all weighing and transferring of the solid compound within the chemical fume hood to prevent the generation and inhalation of dust.
-
In-Use Handling: Avoid direct contact with skin, eyes, and clothing.[1] Keep containers tightly closed when not in use.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]
2.3. Storage
-
Store the compound in a tightly closed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
The storage area should be secure and accessible only to authorized personnel.
Emergency and Disposal Plans
3.1. Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical advice.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.
-
Spills: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Ensure proper PPE is worn during cleanup.
3.2. Disposal Plan All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Collection: Collect all waste, including contaminated PPE and absorbent materials, in a designated, labeled, and sealed container.
-
Regulatory Compliance: Dispose of all chemical waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.
Quantitative Data Summary
Due to the limited availability of public data for this specific research chemical, occupational exposure limits have not been established. The following table summarizes key identifiers.
| Parameter | Value |
| Chemical Name | This compound |
| CAS Number | 169260-97-3 |
| Assumed Hazard Class | Skin Irritant, Eye Irritant, Respiratory Irritant |
| Occupational Exposure Limits (OELs) | Not Established |
Experimental Workflow
Caption: Workflow for handling and disposing of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
